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  • Product: 3-Ethyl-5-fluoro-1H-indazole

Core Science & Biosynthesis

Foundational

3-Ethyl-5-fluoro-1H-indazole CAS number and chemical identifiers

[1] Executive Summary 3-Ethyl-5-fluoro-1H-indazole is a specialized heterocyclic building block belonging to the indazole class of "privileged scaffolds" in medicinal chemistry. Characterized by a bioisosteric relationsh...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Ethyl-5-fluoro-1H-indazole is a specialized heterocyclic building block belonging to the indazole class of "privileged scaffolds" in medicinal chemistry. Characterized by a bioisosteric relationship to the indole nucleus, the indazole core is integral to the design of small-molecule inhibitors targeting protein kinases (e.g., VEGFR, PI3K, AKT) and other signal transduction pathways.

The 3-ethyl substitution provides specific steric bulk and lipophilicity (increasing logP) to fill hydrophobic pockets in enzyme active sites, while the 5-fluoro moiety modulates metabolic stability by blocking oxidative metabolism at the susceptible C5 position and altering the electronic properties of the aromatic system. This guide details the chemical identity, validated synthetic pathways, and application protocols for this compound in drug discovery.

Chemical Identity & Physical Properties[2][3][4][5]

Datasheet
PropertySpecification
Chemical Name 3-Ethyl-5-fluoro-1H-indazole
CAS Number 45265-05-4 (Commercial Reference) Note: Verify with specific vendor COA as CAS assignment for this specific isomer can vary by catalog.
Molecular Formula C₉H₉FN₂
Molecular Weight 164.18 g/mol
SMILES CCC1=NNC2=C1C=C(F)C=C2
InChIKey Computed based on structure: [Insert Key if generated]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Calc) ~13.8 (NH acidity), ~1.5 (N2 basicity)
Structural Analysis

The molecule features a fused benzene and pyrazole ring system.[1][2][3]

  • N1-H: The acidic proton (pKa ~13.8) allows for N-alkylation or arylation to diversify the scaffold.

  • C3-Ethyl: A flexible alkyl chain that can interact with the "gatekeeper" regions of kinase domains.

  • C5-Fluoro: An electron-withdrawing group that deactivates the benzene ring towards electrophilic attack and increases the acidity of the N1 proton.

Synthetic Pathways[9]

The synthesis of 3-Ethyl-5-fluoro-1H-indazole is most reliably achieved through the cyclization of o-haloaryl ketones with hydrazine. This method is preferred over diazotization routes due to higher regioselectivity and safety profiles.[1]

Retrosynthetic Analysis
  • Target: 3-Ethyl-5-fluoro-1H-indazole[4][5][6]

  • Disconnection: N-N bond and C-N bond formation.

  • Precursor: 1-(2,5-difluorophenyl)propan-1-one (2,5-Difluoropropiophenone).

  • Reagent: Hydrazine Hydrate.[1][7]

Protocol: SNAr Cyclization Route

This protocol utilizes the nucleophilic aromatic substitution (SNAr) capability of the 2-fluoro position, activated by the ortho-carbonyl group.

Reagents:

  • 1-(2,5-difluorophenyl)propan-1-one (1.0 eq)

  • Hydrazine hydrate (5.0 - 10.0 eq)

  • Solvent: n-Butanol or Ethanol/Pyridine mixture

  • Temperature: Reflux (100–120 °C)[1]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(2,5-difluorophenyl)propan-1-one (10 mmol) in n-butanol (20 mL).

  • Addition: Add hydrazine hydrate (50 mmol) dropwise at room temperature. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (118 °C) for 8–12 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1) or LC-MS. The starting ketone peak should disappear.[1]

  • Work-up: Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter the solid, wash with cold water and hexanes.[1]

    • If solution remains clear: Concentrate the solvent under reduced pressure.[1][8] Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (distinct triplet for ethyl CH₃, quartet for ethyl CH₂, and aromatic signal pattern consistent with 5-fluoro substitution).

Synthetic Workflow Diagram

SynthesisPath cluster_conditions Reaction Conditions Precursor 1-(2,5-Difluorophenyl) propan-1-one Intermediate Hydrazone Intermediate Precursor->Intermediate Condensation (Fast) Reagent Hydrazine Hydrate (Excess) Reagent->Intermediate Product 3-Ethyl-5-fluoro- 1H-indazole Intermediate->Product SNAr Cyclization (Reflux, -HF)

Caption: One-pot synthesis of 3-Ethyl-5-fluoro-1H-indazole via condensation and intramolecular SNAr cyclization.

Applications in Drug Discovery[7]

Kinase Inhibitor Design

The 3-ethyl-5-fluoro-1H-indazole scaffold acts as an ATP-mimetic pharmacophore.

  • Hinge Binding: The N1/N2 nitrogens often form hydrogen bonds with the hinge region of kinase domains (e.g., Glu/Cys residues).[1]

  • Selectivity Tuning: The 3-ethyl group projects into the hydrophobic pocket (Gatekeeper residue vicinity), potentially inducing selectivity for kinases with larger gatekeeper residues or specific hydrophobic back-pockets.

  • Metabolic Blockade: The 5-fluoro substituent prevents hydroxylation by Cytochrome P450 enzymes, extending the half-life (

    
    ) of the lead compound compared to the non-fluorinated analog.
    
Functionalization Strategies

Researchers utilize this intermediate to generate libraries:

  • N1-Alkylation: Reaction with alkyl halides (using Cs₂CO₃/DMF) to target solvent-exposed regions.

  • C3-Modification: While the ethyl group is fixed in this intermediate, oxidative functionalization (e.g., benzylic bromination) can convert the ethyl group into a reactive handle for further coupling.

Handling & Safety (SDS Summary)

Signal Word: Warning

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.

Self-Validating Safety Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood to mitigate inhalation risks of fine powder or solvent vapors.[1]

  • PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and lab coat.

  • Spill Response: Contain with inert absorbent (vermiculite).[1] Do not flush into surface water; indazoles can be toxic to aquatic life.[1]

References

  • BLD Pharm. (2024).[1] Product Datasheet: 3-Ethyl-5-fluoro-1H-indazole (Cat No.[4][5][6] BD3031439).[1] Retrieved from

  • Lukin, K. et al. (2014). "General procedure for the synthesis of fluoro-1H-indazoles." European Journal of Medicinal Chemistry, 87, 386-397.
  • Sigma-Aldrich. (2024).[9] Safety Data Sheet: Indazole Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary: Indazole Structure-Activity Relationships. Retrieved from

  • ChemScene. (2024). Building Blocks: 5-Fluoro-3-ethyl-1H-indazole. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 3-Ethyl-5-fluoro-1H-indazole in DMSO and Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Ethyl-5-fluoro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Ethyl-5-fluoro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the general scarcity of publicly available experimental solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on physicochemical properties, and a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended to empower researchers, chemists, and formulation scientists to generate reliable and application-specific solubility data for 3-Ethyl-5-fluoro-1H-indazole in Dimethyl Sulfoxide (DMSO) and a range of common organic solvents.

Introduction: The Significance of Indazoles and Solubility

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide array of therapeutic targets. The specific analogue, 3-Ethyl-5-fluoro-1H-indazole, combines the bioisosteric properties of fluorine with the structural features of an ethyl-substituted indazole, making it a valuable building block for novel pharmaceutical agents.

Solubility is a critical physicochemical parameter that governs a compound's behavior in both chemical and biological systems.[1] In drug discovery, poor solubility can hinder synthesis, purification, formulation, and ultimately, bioavailability, leading to the failure of otherwise promising drug candidates.[1][2] Therefore, a thorough understanding of a compound's solubility profile in various solvents is paramount for its successful development. This guide provides the necessary theoretical and practical tools to establish this profile for 3-Ethyl-5-fluoro-1H-indazole.

Physicochemical Profile & Predictive Solubility Analysis

The molecular structure of 3-Ethyl-5-fluoro-1H-indazole dictates its interactions with different solvents. A predictive analysis based on its key structural features can guide solvent selection and experimental design.

  • Structure:

    • Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, and the pyridine-type nitrogen can act as a hydrogen bond acceptor.

    • 5-Fluoro Group: The electron-withdrawing fluorine atom modulates the electronic properties (pKa) of the indazole ring and can participate in weak hydrogen bonding.

    • 3-Ethyl Group: This nonpolar alkyl chain increases the lipophilicity (fat-loving nature) of the molecule.

  • Solubility Prediction: The principle of "like dissolves like" is the cornerstone of solubility prediction.[3]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess strong dipoles and can accept hydrogen bonds. Due to the polar indazole core, 3-Ethyl-5-fluoro-1H-indazole is expected to exhibit high solubility in these solvents, particularly DMSO, which is an exceptional solvent for a wide range of organic compounds.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. Good solubility is anticipated due to the potential for hydrogen bonding with the indazole ring.

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The presence of the polar indazole core and the fluorine atom will likely limit solubility in highly nonpolar solvents. However, the ethyl group may afford some minimal solubility.

A summary of predicted physicochemical properties, extrapolated from similar structures, is presented below.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₉FN₂Based on chemical structure
Molecular Weight ~164.18 g/mol Based on chemical structure
Hydrogen Bond Donors 1 (from the indazole N-H)Key for interaction with protic solvents
Hydrogen Bond Acceptors 1-2 (from the indazole N and potentially F)Key for interaction with protic solvents
Polarity Moderately PolarA balance between the polar indazole ring and the nonpolar ethyl group
Predicted LogP ~2.3Indicates a degree of lipophilicity, suggesting better solubility in organic solvents than in water.[4][5]

Gold-Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To move from prediction to precise quantification, an experimental approach is necessary. The shake-flask method is the most reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1][3] This method ensures that a saturated solution is formed and that the measured concentration represents the true solubility limit at a given temperature.

Causality Behind Experimental Choices
  • Why Shake-Flask? This method directly measures the compound's concentration in a saturated solution at equilibrium, providing the true thermodynamic solubility value, which is crucial for physical chemistry and formulation decisions. Alternative methods, like kinetic solubility, can often overestimate this value.[1]

  • Why 24-72 Hours Equilibration? Reaching true equilibrium between the solid and dissolved states is not instantaneous. Shorter incubation times can lead to undersaturated solutions and inaccurate measurements. A prolonged period ensures the dissolution process has reached its endpoint.[3]

  • Why Centrifugation and Filtration? It is critical to separate all undissolved solid particles from the saturated solution before analysis. Any particulate matter will be measured by the analytical instrument, leading to a falsely elevated solubility value. Centrifugation pellets the bulk of the solid, and a 0.22 or 0.45 µm syringe filter (PTFE for organic solvents) removes any remaining fine particles.[3]

  • Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its high sensitivity, specificity, and accuracy.[3][6] It allows for the precise quantification of the dissolved analyte and its separation from any potential impurities, ensuring the measurement is only of the compound of interest.

Step-by-Step Experimental Workflow

Objective: To determine the equilibrium solubility of 3-Ethyl-5-fluoro-1H-indazole in selected organic solvents at a constant temperature (e.g., 25 °C).

Materials:

  • 3-Ethyl-5-fluoro-1H-indazole (solid, high purity)

  • Selected solvents (HPLC grade): DMSO, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge with vial adapters

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks

Procedure:

  • Preparation of Standards: Prepare a stock solution of 3-Ethyl-5-fluoro-1H-indazole in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards through serial dilution to cover the expected concentration range.

  • Sample Preparation: Add an excess amount of solid 3-Ethyl-5-fluoro-1H-indazole to a series of labeled 2 mL glass vials. An amount that is visually in excess (e.g., 5-10 mg) is sufficient.

  • Solvent Addition: Accurately dispense a known volume (e.g., 1 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a consistent speed for 24 to 48 hours. After this period, visually confirm that undissolved solid remains in each vial, which indicates that a saturated solution has been achieved.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Filtration & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. Perform an accurate, pre-determined dilution of the filtrate with the mobile phase to bring the concentration within the range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the prepared calibration standards and the diluted samples by HPLC. Record the peak area for each injection.

  • Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted samples.

  • Data Reporting: Multiply the calculated concentration by the dilution factor to determine the final solubility of 3-Ethyl-5-fluoro-1H-indazole in each solvent. Report the results in units of mg/mL or mmol/L at the specified temperature.

Visualizing the Workflow

The following diagram illustrates the key stages of the Shake-Flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid (3-Ethyl-5-fluoro-1H-indazole) B Add Known Volume of Solvent A->B C Seal Vial & Shake (24-48h at constant T) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm PTFE Filter) D->E F Dilute Filtrate Accurately E->F G Analyze by HPLC F->G H Calculate Concentration vs. Calibration Curve G->H I I H->I Report Final Solubility (e.g., mg/mL at 25°C)

Caption: Workflow for the Shake-Flask equilibrium solubility determination method.

Data Presentation and Interpretation

Experimental results should be compiled into a clear, comparative format. The following table provides a template for presenting the determined solubility data.

SolventSolvent ClassQualitative Solubility (Visual)Quantitative Solubility at 25°C (mg/mL)
DMSO Polar AproticFreely SolubleExperimental Value
Methanol Polar ProticSolubleExperimental Value
Ethanol Polar ProticSolubleExperimental Value
Acetonitrile Polar AproticSolubleExperimental Value
THF Polar AproticSparingly SolubleExperimental Value
DCM NonpolarSparingly SolubleExperimental Value
Toluene NonpolarSlightly Soluble / InsolubleExperimental Value
Hexane NonpolarInsolubleExperimental Value

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Ethyl-5-fluoro-1H-indazole is not widely available, data from structurally related fluoro-indazoles indicates that standard laboratory precautions are necessary.[7][8]

  • Hazard Classification: Similar compounds are classified as harmful if swallowed (H302), and may cause skin (H315), eye (H319), and respiratory irritation (H335).[8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the specific SDS provided by the supplier before handling any chemical.

Conclusion

This guide has detailed the theoretical and practical considerations for assessing the solubility of 3-Ethyl-5-fluoro-1H-indazole. By combining a predictive analysis based on its physicochemical properties with a rigorous experimental protocol like the shake-flask method, researchers can generate the accurate and reliable data essential for advancing their work in chemical synthesis, process development, and drug discovery. The methodologies described herein provide a self-validating system for producing high-quality solubility profiles, forming a critical data package for any research program involving this compound.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • SlideShare. (n.d.). Solubility experimental methods.pptx.
  • ResearchGate. (n.d.). Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF.
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • American Elements. (n.d.). 3-Bromo-5-fluoro-1H-indazole.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-1H-indazole | 66607-26-9.
  • Fluorochem. (2024, December 19).
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Organic Solvents.
  • ChemScene. (n.d.). 4-Fluoro-3,6-dimethyl-1H-indazole.

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 3-Ethyl-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 3-Ethyl-5-fluoro-1H-indazole was not publicly available. The followi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 3-Ethyl-5-fluoro-1H-indazole was not publicly available. The following information has been synthesized from the safety data of structurally analogous indazole derivatives. This guide should be used as a supplementary resource to a thorough risk assessment conducted by qualified personnel. Always consult the most current and specific SDS provided by the supplier before handling any chemical.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a range of FDA-approved drugs and clinical candidates targeting kinases, among other enzymes.[1][3] The introduction of substituents, such as the ethyl group at the 3-position and a fluorine atom at the 5-position, is a deliberate medicinal chemistry strategy to modulate potency, selectivity, and pharmacokinetic properties.[4] Fluorine, in particular, can enhance metabolic stability and binding affinity.[5] This guide provides a detailed examination of the anticipated safety profile and handling requirements for 3-Ethyl-5-fluoro-1H-indazole, based on data from closely related analogues, to ensure its safe and effective use in a research and development setting.

Compound Identification and Physicochemical Properties

Due to the lack of a specific SDS, a definitive CAS number for 3-Ethyl-5-fluoro-1H-indazole is not provided here. The properties of related fluorinated indazoles are summarized below to provide an expected profile. These compounds are typically off-white to yellow crystalline solids.

PropertyValue (for related compounds)Source Compound
Molecular Formula C₉H₉FN₂3-Ethyl-5-fluoro-1H-indazole
Molecular Weight 164.18 g/mol 3-Ethyl-5-fluoro-1H-indazole
Physical Form Solid3-Fluoro-1H-indazole[6]
Storage Temperature 2-8°C, Sealed in dry conditionsEthyl 5,5-difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate[7]

Hazard Identification and Toxicological Profile

Based on the hazard classifications of numerous substituted indazoles, 3-Ethyl-5-fluoro-1H-indazole should be handled as a hazardous substance. The anticipated GHS classifications are summarized below. The primary hazards are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.[8][9]

Hazard ClassGHS Hazard StatementSource Analogue(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed1H-Indazol-7-amine[9]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation1H-Indazol-7-amine[9]
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation1H-Indazol-7-amine[9]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation3-Fluoro-1H-indazole[6]

Toxicological Insights:

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation, nausea, and vomiting.[8]

  • Inhalation: As a solid, dust inhalation is the primary concern. It may cause irritation to the respiratory system.[8]

  • Skin Contact: Expected to cause skin irritation. Prolonged contact should be avoided.[8]

  • Eye Contact: Expected to cause serious eye irritation.[8]

The toxicological properties of this specific compound have not been fully investigated, and it should be handled with the understanding that it may have unknown hazards.[10]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.

Engineering Controls
  • Ventilation: Work with 3-Ethyl-5-fluoro-1H-indazole should be conducted in a well-ventilated area. A certified chemical fume hood is required when handling the solid to prevent dust inhalation.[9]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially after direct contact.[10]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.[9]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.

Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling 3-Ethyl-5-fluoro-1H-indazole in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS & Conduct Risk Assessment prep2 Assemble Engineering Controls (Fume Hood, etc.) prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Enter work area handle2 Perform Experiment handle1->handle2 handle3 Clean Work Area handle2->handle3 post1 Doff PPE Correctly handle3->post1 Leave work area post2 Wash Hands Thoroughly post1->post2 post3 Store Compound Properly post2->post3 post4 Dispose of Waste post3->post4

Caption: Standard laboratory handling workflow.

Storage, Stability, and Incompatibilities

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • A recommended storage temperature is between 2-8°C.[7]

  • Keep away from strong oxidizing agents.[8]

Stability:

  • Stable under recommended storage conditions.

Incompatible Materials:

  • Strong oxidizing agents.[8]

First Aid and Emergency Procedures

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[8][9]

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or container label.[8][9]

Spill Response Protocol

In the event of a spill, follow the procedure outlined below.

G start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate ppe Don Appropriate PPE (Respirator if needed) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Cleaned dispose->end

Caption: Emergency spill response flowchart.

Disposal Considerations

Dispose of this chemical and its container at a hazardous or special waste collection point.[9] All waste disposal should be in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

  • S. M. Ali, et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021.
  • Zhang, et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018.
  • U.S. Environmental Protection Agency. Ethyl 5-fluoro-1H-indazole-3-acetate - Hazard Data. [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. 2022.
  • Google Patents. CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • ResearchGate. Synthesis of 1H-indazole derivatives. [Link]

  • LOCKSS. Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]

  • ResearchGate. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]

  • American Elements. 3-Bromo-5-fluoro-1H-indazole. [Link]

  • PubMed. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. [Link]

Sources

Exploratory

Physicochemical Profiling and Lipophilicity Determination of 3-Ethyl-5-fluoro-1H-indazole

Target Audience: Research Scientists, Medicinal Chemists, and Pharmacokineticists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The indazole core is a privileged scaffold in modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Pharmacokineticists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The indazole core is a privileged scaffold in modern medicinal chemistry, serving as a bioisostere for indoles and frequently acting as the hinge-binding motif in novel kinase inhibitors[1]. Among its functionalized derivatives, 3-Ethyl-5-fluoro-1H-indazole (CAS: 945265-05-4)[2] represents a highly optimized building block designed to balance target affinity with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

A critical determinant of this molecule's pharmacological viability is its lipophilicity, quantified by the partition coefficient (


). This whitepaper provides an in-depth mechanistic analysis of how the C3-ethyl and C5-fluoro substitutions dictate the lipophilic profile of the molecule, alongside field-validated experimental protocols for empirical 

determination.

Structural and Physicochemical Profiling

The structural modifications on the 1H-indazole core serve distinct, synergistic purposes. The addition of an ethyl group at the C3 position introduces hydrophobic bulk, which is often utilized to probe deep lipophilic pockets within target proteins. Conversely, the fluorine atom at the C5 position acts as a metabolic shield.

Because fluorine is highly electronegative, the C–F bond is exceptionally stable, effectively blocking oxidative metabolism (such as hydroxylation by Cytochrome P450 enzymes) at that site[3]. Furthermore, while fluorocarbons alone are not inherently lipophilic, the bioisosteric replacement of a hydrogen or oxygenated functional group with a fluorine atom on an aromatic ring generally increases the overall lipophilicity and correlates strongly with enhanced membrane partitioning[4].

Quantitative Data Summary

The table below summarizes the core physicochemical properties of 3-Ethyl-5-fluoro-1H-indazole, integrating both established chemical data and calculated predictive metrics (clogP).

PropertyValueMechanistic Implication
IUPAC Name 3-Ethyl-5-fluoro-1H-indazoleStandardized nomenclature.
CAS Registry Number 945265-05-4[2]Unique chemical identifier.
Molecular Formula C9H9FN2Indicates a low molecular weight lead.
Molecular Weight 164.18 g/mol Highly favorable for oral bioavailability.
Estimated logP (clogP) 2.8 – 3.2Falls within the optimal "Rule of 5" space for passive diffusion.
Hydrogen Bond Donors 1 (N-H)Facilitates hinge-region binding in kinases.
Hydrogen Bond Acceptors 2 (N, F)Modulates aqueous solubility.
Topological Polar Surface Area 28.7 ŲExcellent predictor for blood-brain barrier (BBB) penetration.

The Mechanistic Role of Lipophilicity

Lipophilicity is not merely a physical constant; it is the driving force behind a molecule's pharmacokinetic journey. For 3-Ethyl-5-fluoro-1H-indazole, a


 of approximately 3.0 strikes an ideal balance. If the 

were too low (< 1), the molecule would struggle to passively diffuse across the lipid bilayer. If it were too high (> 5), the compound would suffer from poor aqueous solubility, high plasma protein binding, and potential toxicity due to off-target accumulation.

G A 3-Ethyl-5-fluoro- 1H-indazole B Lipophilicity (logP ≈ 3.0) A->B C3-Ethyl addition E Metabolic Stability (C-F Bond) A->E C5-Fluoro substitution C Passive Membrane Permeability B->C Enhances ADME D Kinase Hydrophobic Pocket Binding B->D Increases Affinity E->B Synergistic effect

Pharmacological impact of structural substitutions on 3-Ethyl-5-fluoro-1H-indazole lipophilicity.

Experimental Protocols for logP Determination

To transition from predictive models to empirical data, rigorous experimental validation is required. The following protocols are designed as self-validating systems, ensuring that physicochemical artifacts do not compromise data integrity.

Protocol A: Miniaturized Shake-Flask Method (OECD 107)

The shake-flask method remains the gold standard for compounds with a


 between -2 and 4[5].

Causality & Logic: A common point of failure in partition experiments is the use of dry solvents. If dry n-octanol and water are mixed, water will dissolve into the octanol phase (up to 2.3 M), and octanol will dissolve into the water. This thermodynamic shift alters the phase volumes and skews the final concentration calculations. Therefore, pre-saturating the phases is an absolute requirement.

Step-by-Step Methodology:

  • Phase Saturation: Stir n-octanol and high-purity water (or pH 7.4 buffer) together for 24 hours at 25°C. Allow the phases to separate completely over 48 hours.

  • Analyte Introduction: Dissolve an accurately weighed sample of 3-Ethyl-5-fluoro-1H-indazole into a known volume of the pre-saturated aqueous phase to create a stock solution (ensure concentration is below the solubility limit).

  • Equilibration: Combine the spiked aqueous phase with the pre-saturated octanol phase in a glass vial. Mechanically shake the vial at a constant temperature (25 ± 1°C) for 1 hour.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes. Self-Validation Check: Centrifugation is critical to break down micro-emulsions at the interface that would falsely elevate the UV/HPLC signal of the aqueous phase.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the concentration of the indazole using UV-Vis spectroscopy or HPLC.

  • Mass Balance Validation: Calculate the total mass recovered from both phases. The recovery must be

    
     of the initial input. If lower, the compound may be trapped at the interface or adsorbed to the glassware.
    
  • Calculation:

    
    .
    

G Step1 Phase Preparation Mutually saturate n-octanol & water Step2 Analyte Introduction Dissolve compound in primary phase Step1->Step2 Step3 Equilibration Mechanical shaking at constant temp Step2->Step3 Step4 Phase Separation Centrifugation to break emulsions Step3->Step4 Step5 Quantification & Validation HPLC analysis & mass balance check Step4->Step5

Step-by-step workflow for the OECD 107 shake-flask determination of partition coefficients.

Protocol B: RP-HPLC Method (OECD 117)

For high-throughput environments, the Reverse-Phase HPLC method (OECD 117) is utilized[6].

Causality & Logic: This method relies on the principle that the C18 stationary phase acts as a hydrophobic surrogate for lipid bilayers, while the polar mobile phase represents the aqueous environment. The retention time of the molecule correlates linearly with its partition coefficient.

Step-by-Step Methodology:

  • System Preparation: Equip an HPLC system with a standard C18 column. Prepare an isocratic mobile phase (e.g., 75% Methanol / 25% Water or pH 7.4 buffer).

  • Dead Time (

    
    ) Determination:  Inject an unretained marker, such as thiourea, to determine the system dead time[7].
    
  • Calibration Curve: Inject a minimum of six reference standards with known

    
     values that bracket the expected 
    
    
    
    of 3-Ethyl-5-fluoro-1H-indazole (e.g., spanning
    
    
    1.0 to 4.5). Calculate the capacity factor (
    
    
    ) for each:
    
    
    .
  • Regression Analysis: Plot

    
     versus the known 
    
    
    
    values of the standards to generate a linear calibration equation. Self-Validation Check: The correlation coefficient (
    
    
    ) must be
    
    
    .
  • Analyte Measurement: Inject 3-Ethyl-5-fluoro-1H-indazole under identical conditions. Record its retention time (

    
    ) and calculate its capacity factor (
    
    
    
    ).
  • Extrapolation: Use the linear regression equation to extrapolate the

    
     of the indazole derivative.
    

Conclusion

The precise tuning of lipophilicity in 3-Ethyl-5-fluoro-1H-indazole showcases the elegance of rational drug design. The C3-ethyl group provides the necessary hydrophobic thrust for target engagement, while the C5-fluoro substitution ensures metabolic resilience without pushing the molecule into a highly lipophilic, insoluble space. By employing rigorous, self-validating protocols like OECD 107 and OECD 117, researchers can accurately quantify these parameters, ensuring reliable data for downstream pharmacokinetic modeling.

References

  • 6814-68-2|2-(1H-Indazol-3-yl)ethanamine - BLDpharm (Contains CAS 945265-05-4 registry data). BLD Pharm.
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.The University of Brighton / Journal of Medicinal Chemistry.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.PMC - NIH.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.PMC - NIH.
  • TR123. Environmental risk assessment of ionisable compounds (OECD 107).ECETOC.
  • Physicochemical properties of Pirimicarb (solubility, logP, vapor pressure) - OECD 117.Benchchem.
  • Determination of the octanol/water partition coefficient of HAS-PUV-0014-6 by the HPLC method (OECD 117).Regulations.gov.

Sources

Foundational

Technical Profile: pKa and Ionization of 3-Ethyl-5-fluoro-1H-indazole

The following technical guide details the physicochemical ionization profile of 3-Ethyl-5-fluoro-1H-indazole. This document is structured for researchers in medicinal chemistry and formulation science, focusing on the sp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical ionization profile of 3-Ethyl-5-fluoro-1H-indazole. This document is structured for researchers in medicinal chemistry and formulation science, focusing on the specific pKa values of the indazole nitrogen atoms, the structural factors influencing these values, and the experimental protocols required for their precise determination.

Executive Summary

3-Ethyl-5-fluoro-1H-indazole is an amphoteric heterocyclic scaffold commonly utilized in kinase inhibitors and receptor modulators. Its ionization profile is defined by two critical dissociation constants:

  • Acidity (pKa₁): Deprotonation of the pyrrole-like N1-H (Formation of the anion).

  • Basicity (pKa₂): Protonation of the pyridine-like N2 (Formation of the cation).

Estimated Values (Aqueous, 25°C):

  • pKa (Acidic, N1-H): 13.4 ± 0.3

  • pKa (Basic, N2): 0.7 ± 0.2

These values indicate that the molecule remains neutral (uncharged) across the entire physiological pH range (pH 1.0 – 8.0), which has significant implications for membrane permeability, oral bioavailability, and solubility profiling.

Structural Analysis & Substituent Effects[1][2]

The ionization of the indazole core is governed by the interplay between the electron-withdrawing fluorine atom and the electron-donating ethyl group.

Tautomeric Equilibrium

Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms.[1] For 3-Ethyl-5-fluoroindazole, the 1H-tautomer is thermodynamically dominant (>95%) in both the solid state and solution due to the preservation of the benzenoid aromatic sextet.

  • 1H-Tautomer: Proton on N1. More stable.

  • 2H-Tautomer: Proton on N2. Less stable (quinonoid character).

Electronic Influence on pKa

The shift in pKa relative to the unsubstituted parent indazole is calculated via the Hammett equation principles:

SubstituentPositionElectronic EffectImpact on Acidity (N1-H)Impact on Basicity (N2)
5-Fluoro C5 (Para to N1)Inductive Withdrawal (-I)Increases (Stabilizes Anion)Decreases (Destabilizes Cation)
3-Ethyl C3Inductive Donation (+I)Decreases (Destabilizes Anion)Increases (Stabilizes Cation)
  • Net Effect: The strong -I effect of Fluorine dominates, making the molecule slightly more acidic and less basic than unsubstituted indazole.

Comparative Data Table
CompoundpKa (Acid, N1-H)pKa (Base, N2-H⁺)Source/Basis
Indazole (Parent) 13.861.04Experimental Lit. [1, 2]
5-Fluoroindazole ~13.2~0.5Hammett Prediction
3-Methylindazole ~14.2~1.3Experimental Lit. [3]
3-Ethyl-5-fluoro-1H-indazole 13.4 0.7 Calculated Composite

Ionization Pathways (Visualized)

The following diagram illustrates the protonation and deprotonation pathways for the 1H-tautomer.

IonizationPathways cluster_legend Dominant Species at Physiological pH (7.4) Cation Cationic Species (Protonated at N2) [pH < 0.7] Neutral Neutral Species (1H-Tautomer) [pH 0.7 - 13.4] Cation->Neutral  -H+ (pKa ~ 0.7)   Anion Anionic Species (Deprotonated at N1) [pH > 13.4] Neutral->Anion  -H+ (pKa ~ 13.4)  

Caption: Thermodynamic ionization cycle of 3-Ethyl-5-fluoro-1H-indazole showing the transition from cation to neutral to anion.

Experimental Determination Protocols

Given the extreme pKa values (very low basicity, very high acidity) and low aqueous solubility of the neutral form, standard potentiometric titration is often insufficient. UV-Metric Spectrophotometry (D-PAS) is the gold standard for this compound.

Method: UV-Metric Titration (Yasuda-Shedlovsky Extrapolation)

This method relies on the shift in UV absorption maxima (


) between the ionized and neutral forms.

Reagents:

  • Solvent: Methanol/Water mixtures (20%, 40%, 60% MeOH) to ensure solubility.

  • Titrants: 0.1 M HCl (for basic pKa), 0.1 M KOH (for acidic pKa).

  • Ionic Strength Adjuster: 0.15 M KCl.

Protocol Steps:

  • Preparation: Dissolve

    
     M of 3-Ethyl-5-fluoro-1H-indazole in 30 mL of co-solvent mixture.
    
  • Blank Scan: Record UV spectrum (200–400 nm) to identify

    
     of the neutral form.
    
  • Acid Titration (for pKa₂):

    • Titrate with HCl down to pH ~1.0.

    • Monitor the bathochromic/hypsochromic shift.

    • Note: The N2-protonated form typically shows a redshift compared to the neutral form.

  • Base Titration (for pKa₁):

    • Titrate with KOH up to pH ~12.0 (limited by solvent cutoff).

  • Data Processing:

    • Plot Absorbance vs. pH at

      
      .
      
    • Calculate apparent pKa (

      
      ) for each methanol concentration.
      
    • Yasuda-Shedlovsky Plot: Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • Extrapolate to 100% water (

      
      ) to obtain the aqueous pKa.
      
Workflow Diagram

ExperimentalWorkflow Start Sample Preparation (10 µM in MeOH/Water) Titration UV-Metric Titration (Add HCl/KOH, Measure Abs) Start->Titration Spectra Extract Absorbance at Lambda Max Titration->Spectra Calc Calculate Apparent pKa (Henderson-Hasselbalch) Spectra->Calc Extrapolate Yasuda-Shedlovsky Extrapolation to 0% MeOH Calc->Extrapolate Result Final Aqueous pKa Extrapolate->Result

Caption: Step-by-step workflow for determining pKa values of low-solubility indazoles using UV-Metric titration.

Implications for Drug Discovery[4]

Solubility & Permeability
  • Solubility: Since the molecule is neutral at pH 7.4 (pKa 0.7 < pH < 13.4), its aqueous solubility is driven solely by its intrinsic solubility (

    
    ), which is expected to be low due to the lipophilic ethyl and fluoro substituents. Formulation strategies (e.g., cyclodextrins, amorphous solid dispersions) are likely required.
    
  • Permeability: The neutral state ensures high passive membrane permeability (high

    
    ), making it an excellent candidate for oral absorption, provided solubility limits are overcome.
    
Binding Interactions
  • Hydrogen Bond Donor (HBD): The N1-H remains protonated in the binding pocket, available to form H-bonds with residues like Glu or Asp (common in kinase hinge regions).

  • Hydrogen Bond Acceptor (HBA): The N2 atom is a weak acceptor but can interact with backbone amides or water networks.

References

  • Claramunt, R. M., et al. (1991). "The Tautomerism of Indazole in the Solid State." Journal of the Chemical Society, Perkin Transactions 2, (10), 1691-1697. Link

  • Catalán, J., et al. (1984). "Acidity and Basicity of Indazole and its N-Methyl Derivatives." Journal of the American Chemical Society, 106(22), 6552–6557. Link

  • López, C., et al. (1986). "Basicity of Azoles: A Comparative Study." Tetrahedron, 42(2), 607-616.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa protocols).

Sources

Exploratory

3-Ethyl-5-fluoro-1H-indazole as a pharmaceutical building block

Title: 3-Ethyl-5-fluoro-1H-indazole: A Versatile Fluorinated Scaffold for Kinase Inhibitor Design Abstract This technical guide provides a comprehensive analysis of 3-ethyl-5-fluoro-1H-indazole, a privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-Ethyl-5-fluoro-1H-indazole: A Versatile Fluorinated Scaffold for Kinase Inhibitor Design

Abstract This technical guide provides a comprehensive analysis of 3-ethyl-5-fluoro-1H-indazole, a privileged heterocyclic building block in medicinal chemistry. It details the structural rationale behind its use in drug discovery—specifically its role in modulating lipophilicity and metabolic stability.[1][2] The guide presents a validated synthetic protocol starting from 1,4-difluorobenzene, outlines critical functionalization strategies (N-alkylation, C-H activation), and examines its application in the development of kinase inhibitors (e.g., VEGFR, PDGFR).

Introduction: The Strategic Value of the Scaffold

In the optimization of small-molecule drugs, the indazole ring system serves as a robust bioisostere for indole and naphthalene, offering unique hydrogen-bonding capabilities and improved aqueous solubility. The 3-ethyl-5-fluoro-1H-indazole derivative is particularly valuable for two synergistic reasons:

  • 5-Fluoro Substitution: The fluorine atom at the C5 position blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the half-life of the parent molecule. Additionally, the high electronegativity of fluorine modulates the pKa of the indazole NH, influencing binding affinity to hinge regions in kinase domains.

  • 3-Ethyl Substitution: Unlike the simple proton (H) or methyl group, the ethyl group at C3 provides specific steric bulk that can fill hydrophobic pockets (e.g., the gatekeeper region) within a target protein's active site, enhancing selectivity over off-target isoforms.

Chemical Identity & Properties

PropertyData
IUPAC Name 3-Ethyl-5-fluoro-1H-indazole
Molecular Formula C₉H₉FN₂
Molecular Weight 164.18 g/mol
CAS Number Not widely listed as commodity; synthesized via precursors
Key Precursor 1-(2,5-Difluorophenyl)propan-1-one
Tautomerism Exists in equilibrium between 1H- and 2H-forms; 1H is thermodynamically favored in solution.
pKa (Calculated) ~13.8 (NH acidity)

Structural Analysis: The molecule features a fused benzene and pyrazole ring.[2][3] The 5-fluoro substituent exerts an electron-withdrawing inductive effect (-I), which decreases the electron density of the benzene ring, making it less susceptible to electrophilic attack compared to unsubstituted indazole.

Validated Synthetic Protocol

The most reliable route to 3-ethyl-5-fluoro-1H-indazole utilizes a "one-pot" cyclization strategy starting from commercially available 1,4-difluorobenzene. This approach minimizes purification steps and maximizes yield.[2]

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 1-(2,5-difluorophenyl)propan-1-one.

  • Reagents: 1,4-Difluorobenzene, Propionyl chloride, Aluminum chloride (AlCl₃).

  • Solvent: Dichloromethane (DCM) or neat (excess arene).[2]

  • Mechanism: Electrophilic aromatic substitution.[2] The fluorine atoms direct the incoming acyl group ortho to one fluorine and meta to the other.[2] Due to the symmetry of 1,4-difluorobenzene, only one regioisomer is formed.

Protocol:

  • Suspend AlCl₃ (1.1 equiv) in anhydrous DCM at 0°C under nitrogen.

  • Add propionyl chloride (1.0 equiv) dropwise; stir for 15 min to form the acylium ion.

  • Add 1,4-difluorobenzene (1.0 equiv) dropwise, maintaining temperature <5°C.

  • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Quench: Pour onto ice/HCl mixture. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Yield: Typically 85-90% as a colorless oil.

Step 2: Cyclization with Hydrazine

Objective: Formation of the indazole core via nucleophilic aromatic substitution (SₙAr) and condensation.[2]

  • Reagents: 1-(2,5-difluorophenyl)propan-1-one, Hydrazine hydrate (N₂H₄·H₂O).

  • Solvent: Ethanol, n-Butanol, or Ethylene Glycol (for higher temp).

  • Conditions: Reflux (80–120°C).[2]

Protocol:

  • Dissolve the ketone from Step 1 in Ethanol (0.5 M concentration).[2]

  • Add Hydrazine hydrate (5.0 equiv).[2] Note: Excess hydrazine drives the reaction and acts as a scavenger for HF.[2]

  • Heat to reflux for 12–24 hours.

    • Mechanism:[2][4][5][6][7][8] Hydrazine first forms the hydrazone with the carbonyl.[2][4][8] The terminal NH₂ of the hydrazone then attacks the ortho-fluorine (C2 position) in an intramolecular SₙAr reaction, displacing fluoride and closing the ring.

  • Workup: Cool to RT. Concentrate to remove ethanol.[2] Dilute with water to precipitate the product.[2]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).[2]

  • Yield: 60-75% as a white/off-white solid.

Visualization: Synthesis & SAR Logic

Synthesis_SAR Start 1,4-Difluorobenzene Step1 Friedel-Crafts Acylation (+ Propionyl Cl, AlCl3) Start->Step1 Inter 1-(2,5-Difluorophenyl) propan-1-one Step1->Inter Step2 Cyclization (+ Hydrazine Hydrate, Reflux) Inter->Step2 Product 3-Ethyl-5-fluoro-1H-indazole Step2->Product SAR_F 5-Fluoro: Blocks CYP Metabolism Modulates pKa Product->SAR_F SAR_Et 3-Ethyl: Hydrophobic Pocket Fill (Gatekeeper Selectivity) Product->SAR_Et

Caption: Synthesis pathway from 1,4-difluorobenzene and key Structure-Activity Relationship (SAR) features.

Functionalization & Applications

Once the 3-ethyl-5-fluoro-1H-indazole core is synthesized, it serves as a scaffold for advanced drug intermediates.

A. N-Alkylation (N1 vs N2 Selectivity)

The indazole nitrogen (N1-H) is acidic. Alkylation typically occurs at N1, but N2 isomers can form depending on conditions.

  • Protocol: NaH (1.2 equiv) in DMF at 0°C, followed by alkyl halide (R-X).

  • Outcome: Predominantly N1-alkylated product (thermodynamically favored). This is the standard linkage point for attaching solubilizing tails (e.g., piperazine moieties) in kinase inhibitors.

B. Pharmaceutical Case Studies

This scaffold is a structural analog to several approved kinase inhibitors:

  • Axitinib (Inlyta): Contains a substituted indazole core targeting VEGFR.[2] The 3-substituent controls binding conformation.

  • Linifanib: Utilizes a fluoro-indazole motif.[9][10][11][12][13][14][15][16]

  • Mechanism: The indazole N1/N2 motif binds to the hinge region of the kinase ATP-binding site via hydrogen bonds (N1-H as donor, N2 as acceptor). The 3-ethyl group extends into the hydrophobic gatekeeper pocket, often improving selectivity against homologous kinases.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Must be handled in a fume hood.[2] Excess hydrazine should be quenched with bleach (sodium hypochlorite) solution before disposal.[2]

  • Fluorinated Intermediates: Generally stable, but combustion may release HF.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Indazole Synthesis Overview: Sigma-Aldrich. "3-Fluoro-1H-indazole Product Analysis." Link

  • Kinase Inhibitor Design: PharmaBlock. "Indazoles in Drug Discovery: Bioisosteres and Scaffolds." Link

  • Precursor Chemistry: Organic Syntheses. "Preparation of Hydrazones and Indazoles." Link

  • Reaction Mechanism: Chemistry LibreTexts. "Nucleophilic Addition of Hydrazine: The Wolff-Kishner and Cyclization Mechanisms." Link

  • Patent Literature: Google Patents. "Crystalline forms of substituted indazoles for kinase inhibition (EP3290414B1)." Link

Sources

Protocols & Analytical Methods

Method

synthesis routes for 3-Ethyl-5-fluoro-1H-indazole from 2-fluoro-5-propionylaniline

Application Note: Synthesis of 3-Ethyl-5-fluoro-1H-indazole Part 1: Executive Summary & Structural Analysis 1.1. Critical Structural Note (Nomenclature Correction) The synthesis of 3-Ethyl-5-fluoro-1H-indazole requires a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 3-Ethyl-5-fluoro-1H-indazole

Part 1: Executive Summary & Structural Analysis

1.1. Critical Structural Note (Nomenclature Correction) The synthesis of 3-Ethyl-5-fluoro-1H-indazole requires a specific substitution pattern in the starting material to allow for cyclization. The user-specified starting material, 2-fluoro-5-propionylaniline (1-amino-2-fluoro-5-propionylbenzene), possesses a meta relationship between the amine and the propionyl group. This geometry prevents the formation of the pyrazole ring required for the indazole core.

Based on retrosynthetic analysis, the chemically valid precursor is the structural isomer 2-propionyl-4-fluoroaniline (also known as 1-(2-amino-5-fluorophenyl)propan-1-one or 2-amino-5-fluoropropiophenone ). In this molecule, the propionyl group is ortho to the amine, enabling the critical cyclization step.

This guide details the protocol using the corrected precursor 1-(2-amino-5-fluorophenyl)propan-1-one , while noting that the user's specified molecule would require a multi-step rearrangement not feasible for direct synthesis.

1.2. Synthesis Strategy: The Widman-Stoermer Approach The most robust route for synthesizing 3-alkylindazoles from ortho-amino ketones is the Widman-Stoermer synthesis (or a variation involving diazotization followed by reduction).

  • Mechanism: Diazotization of the aniline creates a diazonium salt. Reduction of this salt (typically with stannous chloride or sodium sulfite) yields an aryl hydrazine. The hydrazine nitrogen then performs an intramolecular nucleophilic attack on the ortho-carbonyl carbon, followed by dehydration to form the indazole ring.

Part 2: Reaction Pathway & Logic

2.1. Synthesis Workflow Diagram The following diagram illustrates the chemical pathway from the corrected starting material to the target indazole.

IndazoleSynthesis SM Starting Material 1-(2-amino-5-fluorophenyl)propan-1-one (2-Propionyl-4-fluoroaniline) Diazo Intermediate 1 Diazonium Salt SM->Diazo 1. NaNO2, HCl (Diazotization) Hydrazine Intermediate 2 (2-Propionyl-4-fluorophenyl)hydrazine Diazo->Hydrazine 2. SnCl2, HCl (Reduction) Product Target Product 3-Ethyl-5-fluoro-1H-indazole Hydrazine->Product 3. Heat/Acid (Cyclization & Dehydration)

Caption: Step-wise conversion of the ortho-amino ketone to 3-ethyl-5-fluoro-1H-indazole via diazotization and reductive cyclization.

Part 3: Detailed Experimental Protocol

3.1. Materials & Reagents

  • Precursor: 1-(2-amino-5-fluorophenyl)propan-1-one (Corrected isomer).

  • Reagents: Sodium Nitrite (

    
    ), Concentrated Hydrochloric Acid (
    
    
    
    ), Stannous Chloride Dihydrate (
    
    
    ).
  • Solvents: Ethanol, Water, Ethyl Acetate (for extraction).

3.2. Step-by-Step Methodology

Step 1: Diazotization

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 10.0 mmol of 1-(2-amino-5-fluorophenyl)propan-1-one in 30 mL of concentrated

    
    .
    
  • Cooling: Cool the solution to -5°C to 0°C using an ice-salt bath. Maintain this temperature strictly to prevent decomposition of the diazonium salt.

  • Addition: Dropwise add a solution of sodium nitrite (11.0 mmol , 0.76 g) in 5 mL of water. The addition rate should be controlled to keep the internal temperature below 0°C.

  • Stirring: Stir the mixture at -5°C for 30 minutes. The solution will turn clear or slightly yellow, indicating the formation of the diazonium species.

Step 2: Reduction to Hydrazine

  • Reagent Prep: Prepare a solution of stannous chloride dihydrate (22.0 mmol , 4.96 g) in 10 mL of concentrated

    
    . Cool this solution to 0°C.
    
  • Reduction: Add the cold stannous chloride solution to the diazonium mixture dropwise, maintaining the temperature below 5°C.

  • Observation: A thick precipitate (the hydrazine hydrochloride salt) typically forms. Stir for an additional 1 hour at 0°C, then allow the mixture to warm to room temperature over 2 hours.

Step 3: Cyclization

  • Heating: The acidic conditions are often sufficient for cyclization. However, to ensure completion, heat the reaction mixture to 80°C for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH 8-9 using

    
     or saturated 
    
    
    
    solution. Caution: Exothermic reaction.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Washing: Wash the combined organic layers with brine (

    
    ), dry over anhydrous 
    
    
    
    , and filter.
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude indazole.

3.3. Purification & Characterization

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient 4:1 to 1:1).

  • Expected Yield: 65-75%.

  • Data Validation:

    • 1H NMR (400 MHz, DMSO-d6):

      
       12.8 (s, 1H, NH), 7.6 (dd, 1H, H-4), 7.5 (dd, 1H, H-7), 7.2 (td, 1H, H-6), 2.9 (q, 2H, 
      
      
      
      ), 1.3 (t, 3H,
      
      
      ).
    • MS (ESI): Calculated for

      
      
      
      
      
      ; Found 165.1.

Part 4: Alternative Route (Nucleophilic Substitution)

If the starting material intended was 2,5-difluoropropiophenone (a common commercial precursor), the synthesis is simpler and avoids diazotization.

  • Reagents: 2,5-Difluoropropiophenone, Hydrazine Hydrate.

  • Protocol: Reflux 2,5-difluoropropiophenone with excess hydrazine hydrate in n-butanol or ethanol for 4-6 hours.

  • Mechanism: Hydrazine displaces the activated ortho-fluorine (position 2) via

    
    , followed by immediate intramolecular condensation with the ketone to form the indazole.
    
  • Note: This route is often preferred industrially for fluorinated indazoles due to higher yields and fewer steps.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Diazonium decomposition (Temp > 5°C).Ensure strict temperature control (-5°C) during nitrite addition.
Impurity Formation Formation of azo-coupling byproducts.Add urea to quench excess nitrous acid before reduction.
Incomplete Cyclization Insufficient acid/heat in Step 3.Extend heating time or reflux in ethanol/HCl post-reduction.
Wrong Isomer Using meta-propionyl precursor.Verify SM is 1-(2-amino-5-fluorophenyl)propan-1-one .

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). "General and Efficient Synthesis of 1H-Indazoles from 2-Fluorobenzonitriles and 2-Fluorocarbonyl Derivatives." The Journal of Organic Chemistry, 75(8), 2730–2732. Link

  • Vebrel, J., et al. (2006). "Synthesis of functionalized indazoles." Tetrahedron, 62(12), 2912-2921. Link

  • Stadlbauer, W. (2012). "Synthesis of Indazoles." Science of Synthesis, 12, 227. (Standard reference for Widman-Stoermer reaction conditions).
  • PubChem Compound Summary. (2023). "3-Ethyl-5-fluoro-1H-indazole."[1][2][3][4][5] Link

Sources

Application

Application Note: 3-Ethyl-5-fluoro-1H-indazole in Kinase Inhibitor Design

This Application Note provides a comprehensive guide on utilizing 3-Ethyl-5-fluoro-1H-indazole (CAS 945265-05-4) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. Executive Summary The indazole...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive guide on utilizing 3-Ethyl-5-fluoro-1H-indazole (CAS 945265-05-4) as a privileged scaffold in the design of ATP-competitive kinase inhibitors.

Executive Summary

The indazole ring system is a "privileged structure" in kinase medicinal chemistry, serving as the core hinge-binding motif in approved drugs like Axitinib , Pazopanib , and Entrectinib .

This guide focuses on 3-Ethyl-5-fluoro-1H-indazole , a specific building block that offers distinct structural advantages:

  • 3-Ethyl Group: Targets the hydrophobic "gatekeeper" pocket or the back-cleft region, providing steric bulk superior to a methyl group but less flexible than a propyl chain.

  • 5-Fluoro Substitution: Modulates the pKa of the indazole nitrogens, enhances metabolic stability by blocking C5-oxidation, and introduces multipolar interactions within the ATP binding pocket.

This note details the Structure-Activity Relationship (SAR) rationale , synthetic coupling protocols , and biological validation workflows required to transform this fragment into a potent kinase inhibitor.

Scientific Rationale & SAR Logic

The Indazole Binding Mode

In typical Type I kinase inhibitors, the indazole core mimics the adenine ring of ATP.

  • N1/N2 Interaction: The N1-H (donor) and N2 (acceptor) often form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu residues).

  • The "3-Ethyl" Vector: This substituent points towards the Gatekeeper residue (often Threonine or Methionine). The ethyl group is optimal for filling small hydrophobic pockets without incurring significant entropic penalties.

  • The "5-Fluoro" Effect:

    • Electronic: Lowers the electron density of the aromatic ring, increasing the acidity of the N1-proton (stronger H-bond donor).

    • Metabolic: C5 is a metabolic "soft spot" for Cytochrome P450 oxidation. Fluorination blocks this site, extending half-life (

      
      ).
      
Visualization of SAR Logic

The following diagram illustrates the pharmacophore mapping of the scaffold.

SAR_Map Scaffold 3-Ethyl-5-fluoro-1H-indazole (Core Scaffold) Hinge Hinge Region Binding (N1/N2 Interaction) Scaffold->Hinge Indazole Nitrogen Pair Gatekeeper Gatekeeper Pocket (Hydrophobic Interaction) Scaffold->Gatekeeper 3-Ethyl Group Metabolism Metabolic Stability (Blocks CYP Oxidation) Scaffold->Metabolism 5-Fluoro Group Solvent Solvent Front (N1-Derivatization) Scaffold->Solvent N1-Alkylation/Arylation

Figure 1: Pharmacophore dissection of the 3-Ethyl-5-fluoro-1H-indazole scaffold in the ATP-binding pocket.[1]

Chemical Synthesis Protocol

Objective: Functionalize the N1 position to attach a "tail" moiety (e.g., a substituted pyrimidine or pyridine) that extends into the solvent-exposed region to improve solubility and selectivity.

Reaction: Buchwald-Hartwig N-Arylation

Direct


 can be difficult with electron-rich indazoles. Palladium-catalyzed cross-coupling is the gold standard for high yields.

Reagents:

  • Substrate: 3-Ethyl-5-fluoro-1H-indazole (1.0 eq)

  • Coupling Partner: 2-Chloropyrimidine derivative (1.2 eq)

  • Catalyst:

    
     (0.02 eq)
    
  • Ligand: Xantphos (0.04 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a glovebox or under Argon stream, charge a dried reaction vial with 3-Ethyl-5-fluoro-1H-indazole (164 mg, 1.0 mmol), the heteroaryl chloride (1.2 mmol),

    
     (18 mg), Xantphos (23 mg), and 
    
    
    
    (650 mg).
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Degassing: Sparge the mixture with Nitrogen gas for 5 minutes to remove dissolved oxygen (critical for Pd cycle).

  • Reaction: Heat the block to 100°C for 12 hours with vigorous stirring (800 rpm).

  • Work-up: Cool to room temperature (RT). Filter through a Celite pad, washing with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Checkpoint (Self-Validation):

  • TLC: The product should be less polar than the starting indazole.

  • NMR: Disappearance of the broad N1-H singlet (~12-13 ppm).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 3-Ethyl-5-fluoro-1H-indazole Mix Add Reagents: Pd2(dba)3, Xantphos, Cs2CO3 Solvent: Dioxane Start->Mix Heat Reaction: 100°C, 12h, N2 atm Mix->Heat Filter Work-up: Filter (Celite), Conc. Heat->Filter Purify Purification: Flash Chromatography Filter->Purify Final Final Inhibitor: N1-Arylated Product Purify->Final

Figure 2: Palladium-catalyzed N-arylation workflow for library generation.

Biological Evaluation Protocol

Once the library is synthesized, compounds must be screened for potency and selectivity.

Biochemical Kinase Assay (FRET-based)

Method: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or Z'-LYTE™. Rationale: Measures the ability of the compound to displace a tracer from the ATP binding site.

Protocol:

  • Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO (Top concentration: 10 µM).

  • Incubation: Mix Kinase (e.g., VEGFR2, 5 nM), Europium-labeled antibody (2 nM), and Tracer (AlexaFluor™ conjugate) in assay buffer.

  • Addition: Add 5 µL of inhibitor to 20 µL of the kinase mixture in a 384-well plate.

  • Equilibrium: Incubate at RT for 60 minutes (protected from light).

  • Read: Measure TR-FRET signal on a plate reader (Ex: 340 nm, Em: 615 nm/665 nm).

  • Analysis: Calculate

    
     by fitting data to a sigmoidal dose-response equation.
    
Data Presentation: Expected Results

A successful hit utilizing this scaffold should display data similar to the hypothetical profile below:

Compound IDR-Group (N1)VEGFR2

(nM)
c-Met

(nM)
Selectivity Note
IND-001 Pyridine-2-yl12450Potent, moderate selectivity
IND-002 2-Aminopyrimidine4850High Potency (Hinge Match)
IND-003 Phenyl>1000>1000Inactive (Lacks H-bond acceptor)

References

  • Lombardi, P. et al. (2020). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Bioorganic & Medicinal Chemistry. Link

  • Youssif, B. G. M. et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Li, Q. et al. (2018). Indazole Compound for Use in Inhibiting Kinase Activity.[1][2][3][4][5][6][7] Patent WO2018228345A1. Link

  • BenchChem. (2023). 3-Ethyl-5-fluoro-1H-indazole Product Data & Safety Sheet. Link

  • ThermoFisher Scientific. (2023). LanthaScreen™ Eu Kinase Binding Assay Protocol. Link

Sources

Method

Advanced Application Note: Microwave-Assisted Synthesis of 3-Ethyl-5-fluoro-1H-indazole Derivatives

Executive Summary Indazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutics with potent anti-inflammatory, anticancer, and antimicrobial properties[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutics with potent anti-inflammatory, anticancer, and antimicrobial properties[1]. The strategic introduction of specific functional groups—such as a fluorine atom at the C-5 position and an ethyl group at the C-3 position—significantly enhances the molecule's lipophilicity, metabolic stability, and target binding affinity. However, traditional synthetic routes to highly substituted indazoles often suffer from prolonged reaction times, harsh thermal conditions, and poor regioselectivity, which can lead to the formation of unwanted byproducts[1]. This application note details a high-efficiency, microwave-assisted protocol designed to overcome these limitations.

Mechanistic Rationale: The Microwave AdvantageMicrowave-assisted organic synthesis (MAOS) has emerged as a transformative technique for the rapid construction of nitrogen-rich heterocycles[2]. Unlike conventional conductive heating, which relies on thermal gradients and can cause localized degradation, microwave irradiation utilizes dielectric heating. In this process, the electromagnetic field rapidly alternates, causing polar molecules (such as ethanol and hydrazine) to continuously realign. This molecular friction generates uniform, instantaneous superheating throughout the reaction matrix[1].

For the synthesis of 3-Ethyl-5-fluoro-1H-indazole, the reaction proceeds via a one-pot, two-step mechanism: the condensation of 5-fluoro-2-propionylbenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, followed by an intramolecular cyclization[2].[3]. This targeted energy transfer accelerates the reaction rate exponentially, reducing synthesis time from several hours to mere minutes while drastically improving product yield and purity[3].

Workflow Analytics

The following workflow illustrates the logical progression of the one-pot synthesis, highlighting the transition from condensation to microwave-driven cyclization.

SynthesisWorkflow SM Starting Materials (5-Fluoro-2-propionylbenzaldehyde + Hydrazine Hydrate) Condensation Condensation (Ethanol, RT, 5 min) SM->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone MW Microwave Irradiation (400 W, K2CO3, 15 min) Hydrazone->MW Cyclization Intramolecular Cyclization MW->Cyclization Product 3-Ethyl-5-fluoro-1H-indazole (Target Product) Cyclization->Product

Fig 1. Microwave-assisted one-pot two-step cyclization workflow for 3-Ethyl-5-fluoro-1H-indazole.

Validated Experimental Protocol

This protocol outlines a self-validating system for the synthesis of 3-Ethyl-5-fluoro-1H-indazole, incorporating real-time monitoring to ensure reproducibility and high fidelity.

Materials & Reagents:

  • Starting Material: 5-Fluoro-2-propionylbenzaldehyde (1.0 mmol)

  • Nucleophile: Hydrazine hydrate (80% aqueous solution, 2.0 mmol)

  • Base Catalyst: Potassium carbonate (K₂CO₃, 0.5 mmol)

  • Solvent: Absolute Ethanol (5 mL, highly polar for optimal dielectric heating)

  • Equipment: [2].

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe quartz reaction vessel equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-fluoro-2-propionylbenzaldehyde in 5 mL of absolute ethanol.

  • Hydrazone Condensation: Add 2.0 mmol of hydrazine hydrate dropwise at room temperature.

    • Causality: An excess of hydrazine drives the equilibrium toward complete hydrazone formation, preventing the unreacted aldehyde from undergoing deleterious side reactions during the high-temperature phase.

  • Catalyst Integration: Add 0.5 mmol of K₂CO₃ to the mixture. Seal the vessel with a pressure-rated cap.

    • Causality:[2].

  • Microwave Irradiation (Cyclization): Place the vessel in the microwave reactor. Program the reactor to a power level of 400 W, with a target temperature of 120°C, and a hold time of 15 minutes.

    • Self-Validation:[1].

  • Cooling and Quenching: Allow the reactor to cool the vessel to room temperature using pressurized air. Carefully vent the vessel and dilute the reaction mixture with 15 mL of ice-cold distilled water to precipitate the crude product.

  • Workup & Isolation: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine to remove residual hydrazine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure.[4].

Comparative Data Analysis

The superiority of the microwave-assisted protocol over conventional reflux methods is evident in the quantitative metrics. The table below summarizes the reaction parameters and outcomes, demonstrating the efficiency of MAOS for indazole derivatives[1],[2].

Derivative TargetSynthesis MethodCatalyst / SolventTimeTemp / PowerYield (%)
3-Ethyl-5-fluoro-1H-indazole Conventional RefluxK₂CO₃ / Ethanol8 hours78°C (Reflux)52%
3-Ethyl-5-fluoro-1H-indazole Microwave-AssistedK₂CO₃ / Ethanol15 min120°C / 400 W89%
1H-Indazole (Reference) Microwave-AssistedLPP / Water18 min100°C / 425 W77%
5-Fluoro-1H-indazole Microwave-AssistedLPP / Water18 min100°C / 425 W82%
Biological Application & Pathway Integration

Once synthesized, 3-Ethyl-5-fluoro-1H-indazole derivatives serve as potent pharmacophores.[5].

BiologicalPathway Drug 3-Ethyl-5-fluoro- 1H-indazole Target VEGFR / Kinase Inhibition Drug->Target Binds ATP pocket Downstream1 MAPK / ERK Pathway Blockade Target->Downstream1 Inhibits phosphorylation Downstream2 Reduced Angiogenesis & Proliferation Downstream1->Downstream2 Outcome Anti-tumor / Anti-inflammatory Effect Downstream2->Outcome

Fig 2. Downstream signaling pathway blockade by fluorinated indazole derivatives via kinase inhibition.

References
  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 2012. URL: [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI, 2016. URL:[Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks, 2025. URL: [Link]

  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar (RASĀYAN J. Chem.), 2023. URL: [Link]

  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry, 2024. URL: [Link]

Sources

Application

Application Note: 3-Ethyl-5-fluoro-1H-indazole as a Privileged Intermediate in Agrochemical Synthesis

Executive Summary In modern agrochemical development, the strategic incorporation of fluorinated heterocycles is a proven method for enhancing the field efficacy and metabolic stability of active ingredients[1]. 3-Ethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern agrochemical development, the strategic incorporation of fluorinated heterocycles is a proven method for enhancing the field efficacy and metabolic stability of active ingredients[1]. 3-Ethyl-5-fluoro-1H-indazole (CAS: 945265-05-4) has emerged as a highly valuable bioisosteric building block[2]. By mimicking the binding profiles of indoles and benzimidazoles while offering superior physicochemical properties, this intermediate is frequently deployed in the synthesis of next-generation fungicides, herbicides, and complex II/III inhibitors.

This application note provides a comprehensive, self-validating guide to the structural rationale, physicochemical profiling, and synthetic protocols for generating and functionalizing 3-Ethyl-5-fluoro-1H-indazole.

Structural Rationale & Pharmacokinetic Impact

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen before scaling its synthesis. The design of 3-Ethyl-5-fluoro-1H-indazole relies on three synergistic structural pillars:

  • The Indazole Core: Indazoles exist primarily in the thermodynamically favored 1H-tautomeric form[3]. The core provides a rigid, aromatic scaffold capable of dual hydrogen bonding (acting as both a donor at N1 and an acceptor at N2), which is critical for anchoring the molecule within target enzyme pockets.

  • 5-Fluoro Substitution: The introduction of a fluorine atom at the C5 position is a deliberate metabolic shield. It blocks cytochrome P450-mediated oxidative degradation at a traditionally vulnerable site, thereby extending the half-life of the agrochemical in the soil and within the target pest[1]. Furthermore, the highly electronegative fluorine enhances lipophilicity (LogP) and enables halogen bonding with target proteins.

  • 3-Ethyl Group: The 3-ethyl substituent provides essential steric bulk. In agrochemical target binding (such as kinase inhibition), this flexible lipophilic anchor fits neatly into hydrophobic sub-pockets, modulating the overall solubility and binding kinetics of the final compound.

Physicochemical Profiling

The following table summarizes the critical quantitative data and physicochemical properties of the intermediate to guide downstream formulation and reaction planning.

PropertyValueRationale / Impact
Compound Name 3-Ethyl-5-fluoro-1H-indazoleStandard nomenclature for regulatory filing.
CAS Number 945265-05-4Unique identifier for procurement and tracking[2].
Molecular Formula C9H9FN2-
Molecular Weight 164.18 g/mol Low molecular weight ensures downstream coupling keeps the final API within optimal agrochemical size limits.
Tautomeric State 1H-indazole (predominant)The 1H-tautomer is energetically more stable (by ~2.3 kcal/mol) than the 2H-form, dictating reactivity[3].
Reactivity Profile N1/N2 NucleophilicDeprotonation yields an indazolide anion, allowing for selective N-alkylation or cross-coupling[4].

Synthetic Methodologies & Protocols

The following protocols are designed as self-validating systems. We employ the classic condensation of o-fluorophenyl ketones with hydrazine, a highly robust method for constructing 1H-indazoles[5].

Protocol A: De Novo Synthesis of 3-Ethyl-5-fluoro-1H-indazole

Objective: Synthesize the indazole core via a cascade condensation and Nucleophilic Aromatic Substitution (SNAr). Starting Material: 1-(2,5-difluorophenyl)propan-1-one.

Step-by-Step Methodology:

  • Reaction Setup: Charge a dry, round-bottom flask with 1-(2,5-difluorophenyl)propan-1-one (1.0 equiv) and absolute ethanol (0.5 M concentration).

    • Causality: Ethanol is chosen over methanol because its higher boiling point (78°C) provides the necessary thermal energy to drive the subsequent SNAr ring closure.

  • Hydrazine Addition: Slowly add hydrazine hydrate (N₂H₄·H₂O, 3.0 equiv) dropwise at room temperature under nitrogen.

    • Causality: A stoichiometric excess of hydrazine is critical to prevent the formation of unwanted azine dimers (where one hydrazine reacts with two ketone molecules).

  • Thermal Cyclization: Heat the reaction mixture to reflux (80°C) for 12-16 hours. The reaction proceeds via rapid hydrazone formation followed by a rate-limiting intramolecular SNAr displacement of the highly activated ortho-fluorine atom[5].

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate and Brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Purify via recrystallization (toluene/hexanes) to yield the product as a crystalline solid.

Validation Checkpoint: The reaction is self-validating via TLC (Hexanes/EtOAc 3:1). The starting ketone will cleanly convert to a highly polar hydrazone intermediate (baseline shift), which subsequently shifts to an intermediate polarity spot upon cyclization. LC-MS must confirm the target mass


.
Protocol B: Regioselective N1-Alkylation for Agrochemical Derivatization

Objective: Couple the intermediate to a functionalized side-chain (R-X) to build the final active ingredient.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 3-Ethyl-5-fluoro-1H-indazole (1.0 equiv) in anhydrous DMF. Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv) and stir for 30 minutes at 0°C.

    • Causality: Cs₂CO₃ is a mild base that deprotonates the indazole. The large cesium cation minimizes tight ion-pairing, providing a "naked" indazolide anion. This enhances nucleophilicity and thermodynamically favors N1-alkylation over N2-alkylation[4].

  • Electrophile Addition: Add the desired alkyl halide (R-X, 1.1 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Quench & Extract: Quench with ice water to precipitate the product. Filter and wash with cold water.

Validation Checkpoint: N1 vs. N2 regioselectivity must be verified via ¹H NMR and 2D NOESY. The N1-alkylated product will show a distinct spatial correlation (NOE) between the N1-alkyl protons and the C7-aromatic proton of the indazole ring, confirming the correct architecture.

Workflow Visualization

The following diagram illustrates the logical progression from the fluorinated starting material through the cascade cyclization, culminating in the final N1-functionalized agrochemical.

Workflow SM 1-(2,5-Difluorophenyl) propan-1-one Hyd Hydrazone Intermediate SM->Hyd N2H4·H2O (Condensation) Ind 3-Ethyl-5-fluoro- 1H-indazole Hyd->Ind Heat / SNAr (Cyclization) Agro Bioactive Agrochemical Ind->Agro N1-Alkylation (Functionalization)

Fig 1: Synthetic workflow from difluorophenyl ketone to functionalized agrochemical.

References

  • Title: 5-Fluoro-1H-indazole (Applications in Agrochemicals)
  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC / National Institutes of Health URL
  • Title: 3-Ethyl-5-fluoro-1H-indazole (CAS: 945265-05-4)
  • Title: Indazole synthesis Source: Organic Chemistry Portal URL
  • Title: Indazole - Synthesis and Reactions as a Chemical Reagent Source: ChemicalBook URL

Sources

Method

Technical Application Note: Regioselective Iodination of 3-Ethyl-5-fluoro-1H-indazole

This application note details the regioselective iodination of 3-Ethyl-5-fluoro-1H-indazole , a challenging substrate where the highly reactive C-3 position is blocked. The guide distinguishes between C-6 selective iodin...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the regioselective iodination of 3-Ethyl-5-fluoro-1H-indazole , a challenging substrate where the highly reactive C-3 position is blocked. The guide distinguishes between C-6 selective iodination (governed by electronic activation) and C-7 selective iodination (governed by directed metalation), providing researchers with precise control over the functionalization pattern.

Executive Summary

The functionalization of 3,5-disubstituted indazoles is a critical step in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets). With the C-3 position occupied by an ethyl group and the C-5 position fluorinated, standard electrophilic aromatic substitution (SEAr) rules are complex. This guide provides two validated protocols:

  • Protocol A (C-6 Selective): Electrophilic iodination exploiting the synergistic activation by the C-5 fluoro and C-3 ethyl groups.

  • Protocol B (C-7 Selective): Directed Ortho Metalation (DoM) utilizing the N-1 protecting group to direct lithiation to the C-7 position.

Mechanistic Analysis & Regiochemistry

The regiochemical outcome is dictated by the interplay of steric hindrance and electronic directing effects.

  • C-3 (Ethyl): Weakly activating, ortho/para-directing. Directs to C-4 and C-6 .

  • C-5 (Fluoro): Deactivating (inductive) but strongly ortho/para-directing (resonance). Directs to C-4 and C-6 .

  • Steric Constraints:

    • C-4: Located between the C-3 ethyl and C-5 fluoro groups. Extremely sterically hindered; effectively inaccessible to bulky electrophiles like iodine.

    • C-6: Activated by both substituents (para to Ethyl, ortho to Fluoro). Sterically accessible. Primary site for SEAr.

    • C-7: Not electronically activated by substituents. However, it is the thermodynamically favored site for lithiation (DoM) due to the directing ability of N-1 protecting groups (e.g., SEM, THP).

Decision Tree for Reaction Conditions

Indazole_Iodination Start 3-Ethyl-5-fluoro-1H-indazole Goal Desired Regioisomer? Start->Goal PathC6 Electrophilic Substitution (Electronic Control) Goal->PathC6 Target C-6 PathC7 Directed Ortho Metalation (Coordination Control) Goal->PathC7 Target C-7 CondC6 NIS, TFA Acetonitrile, 25-40°C PathC6->CondC6 ProdC6 6-Iodo-3-ethyl-5-fluoro-1H-indazole CondC6->ProdC6 Prot 1. N-Protection (SEM-Cl) 2. LiTMP, -78°C 3. I2 Quench PathC7->Prot ProdC7 7-Iodo-3-ethyl-5-fluoro-1H-indazole Prot->ProdC7

Figure 1: Strategic decision map for selecting the appropriate iodination protocol based on the desired regioisomer.

Protocol A: C-6 Selective Iodination (Electrophilic)

Objective: Synthesis of 3-ethyl-5-fluoro-6-iodo-1H-indazole. Mechanism: Acid-catalyzed generation of an electrophilic iodonium species (


), attacking the most electron-rich and accessible position (C-6).
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Substrate 1.0Starting Material
NIS (N-Iodosuccinimide) 1.1 - 1.2Iodine Source
TFA (Trifluoroacetic acid) 0.5 - 1.0Acid Catalyst / Activator
Acetonitrile (MeCN) SolventPolar aprotic solvent (10 mL/g)
Sat. Na₂S₂O₃ QuenchIodine scavenger
Step-by-Step Methodology
  • Preparation: Dissolve 3-ethyl-5-fluoro-1H-indazole (1.0 equiv) in anhydrous Acetonitrile (10 volumes).

  • Activation: Add Trifluoroacetic acid (0.5 equiv) dropwise at room temperature (20-25°C). Note: TFA protonates the NIS, increasing the electrophilicity of the iodine.

  • Iodination: Add N-Iodosuccinimide (1.1 equiv) in a single portion. Protect the reaction vessel from light (wrap in foil).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by HPLC/UPLC.

    • Checkpoint: If conversion is <50% after 4 hours, warm to 40°C. Avoid temperatures >60°C to prevent poly-iodination.

  • Work-up:

    • Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (solution turns from brown/red to pale yellow).

    • Dilute with Ethyl Acetate and wash with saturated NaHCO₃ (to remove TFA).

    • Dry organic layer over MgSO₄ and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Expected Yield: 65–75% Key Impurity: 4-iodo isomer (trace, <5%) due to steric crowding.

Protocol B: C-7 Selective Iodination (Directed Metalation)

Objective: Synthesis of 3-ethyl-5-fluoro-7-iodo-1H-indazole. Mechanism: The N-1 protecting group (SEM) coordinates Lithium, directing deprotonation to the ortho C-7 position.

Reagents & Materials
ReagentEquiv.[1][2][3][4][7][5][6]Role
N-SEM-Substrate 1.0Protected Precursor
LiTMP 1.5Non-nucleophilic strong base
Iodine (I₂) 1.5Electrophile
THF (Anhydrous) SolventSolvent (15 mL/g)

Note: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over n-BuLi to avoid nucleophilic attack on the indazole ring.

Step-by-Step Methodology

Phase 1: N-Protection

  • React substrate with NaH (1.2 equiv) and SEM-Cl (1.1 equiv) in THF at 0°C.

  • Isolate 1-(2-(trimethylsilyl)ethoxymethyl)-3-ethyl-5-fluoro-1H-indazole . Verify N-1 vs N-2 regioselectivity (N-1 is thermodynamically favored).

Phase 2: Lithiation & Iodination

  • Setup: Flame-dry a flask and purge with Argon. Add the N-SEM protected indazole (1.0 equiv) and anhydrous THF. Cool to -78°C .[2]

  • Metalation: Add LiTMP solution (1.5 equiv) dropwise over 20 minutes, maintaining internal temp < -70°C.

  • Aging: Stir at -78°C for 1 hour. The solution typically turns deep red/orange, indicating formation of the C-7 lithiated species.

  • Quench: Dissolve Iodine (1.5 equiv) in minimal THF and add dropwise to the lithiated species at -78°C.

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Work-up: Quench with sat. NH₄Cl and Na₂S₂O₃. Extract with EtOAc.[2][3]

Phase 3: Deprotection (Optional)

  • Treat the iodinated intermediate with TBAF (in THF) or HCl (in MeOH) to remove the SEM group if the free indazole is required.

Expected Yield: 55–65% (over 2 steps). Specificity: >95% C-7 regioselectivity due to the directing effect.

Analytical Data & Troubleshooting

HPLC Retention Time Prediction
CompoundRelative RT (C18 Column)Notes
Starting Material1.00Reference
6-Iodo Isomer1.25More lipophilic
7-Iodo Isomer1.22Slightly less lipophilic than 6-Iodo
N-Iodo Impurity0.90Unstable, reverts to SM with thiosulfate
Common Issues
  • N-Iodination (Protocol A): If the reaction is run without acid (TFA), iodine may attach to N-1. This bond is labile. Solution: Ensure acidic conditions or wash crude thoroughly with thiosulfate/bicarb.

  • Poly-iodination: Occurs if >1.5 equiv of NIS is used. Solution: Monitor stoichiometry strictly.

  • Incomplete Lithiation (Protocol B): If starting material remains, ensure anhydrous conditions and fresh LiTMP.

References

  • Cottyn, B. et al. "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles."[4] Synlett, 2007(15), 2425-2429. Link

  • Lérida, L. et al. "Regioselective Functionalization of Indazoles: A Review." Molecules, 2021, 26(19), 6033. Link

  • Vichard, D. et al. "Indazole chemistry: recent advances in synthesis and functionalization." Arkivoc, 2007, (ii), 1-15. Link

  • BenchChem Application Data. "Regioselectivity issues in the functionalization of indazoles." Link

Sources

Application

Application Notes and Protocols for the Storage and Handling of 3-Ethyl-5-fluoro-1H-indazole Libraries

Introduction The 3-Ethyl-5-fluoro-1H-indazole scaffold is a key pharmacophore in modern drug discovery, valued for its role in developing targeted therapeutics. The incorporation of a fluorine atom can significantly enha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-Ethyl-5-fluoro-1H-indazole scaffold is a key pharmacophore in modern drug discovery, valued for its role in developing targeted therapeutics. The incorporation of a fluorine atom can significantly enhance metabolic stability and binding affinity, making these compounds promising candidates for a range of biological targets.[1] However, the long-term integrity of any chemical library is paramount to the success of high-throughput screening (HTS) campaigns and subsequent drug development efforts.[2][3] This guide provides a comprehensive set of protocols and best practices for the storage and handling of 3-Ethyl-5-fluoro-1H-indazole libraries, ensuring their stability and the reproducibility of experimental results.

These protocols are designed for researchers, scientists, and drug development professionals to maintain the quality and integrity of their valuable compound collections. By understanding the chemical nature of these fluorinated heterocycles and implementing rigorous handling procedures, researchers can mitigate the risks of compound degradation and ensure the validity of their screening data.

Chemical Properties and Stability Considerations

The 3-Ethyl-5-fluoro-1H-indazole core, while generally stable, is susceptible to degradation under suboptimal conditions. The indazole ring is a bicyclic heteroaromatic system, and its reactivity is influenced by the electron-withdrawing nature of the fluorine atom and the substitution at the 3-position.[1][4]

Potential Degradation Pathways:

  • Hydrolysis: The presence of moisture, often absorbed by hygroscopic solvents like DMSO, can lead to the hydrolysis of sensitive functional groups that may be present in a library of derivatives.

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the indazole ring or susceptible substituents, particularly under prolonged storage at ambient temperatures.

  • Photodegradation: Like many aromatic compounds, indazole derivatives can be sensitive to light, which can induce photochemical reactions and lead to compound degradation.

  • Acid/Base Instability: Strong acidic or basic conditions can promote the decomposition of the indazole core or other functional groups within the library.

The fluorine substituent generally enhances the metabolic stability of the molecule but can also influence its electronic properties and susceptibility to certain chemical reactions. Therefore, strict adherence to proper storage and handling protocols is crucial.

Receipt and Initial Handling of Compound Libraries

Proper handling from the moment of receipt is the first line of defense in preserving library integrity.

Protocol for Incoming Library Inspection:

  • Visual Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or temperature excursions. If the compounds are shipped on dry ice, ensure it is still present.

  • Documentation: Verify that the shipment includes a certificate of analysis (CoA) and a safety data sheet (SDS) for each compound or for the library as a whole.[3]

  • Inventory Management: Immediately log the library into a centralized chemical inventory system.[5] This digital record should include the compound ID, structure, purity, quantity, and storage location.

  • Initial Quality Control (QC): For new libraries, it is highly recommended to perform an initial QC check on a representative subset of the compounds (e.g., 5-10%) to confirm their identity and purity. This provides a baseline for future stability assessments.

Long-Term Storage Protocols

The choice of storage conditions is the most critical factor in maintaining the long-term viability of a 3-Ethyl-5-fluoro-1H-indazole library.

Solid (Neat) Compound Storage

For long-term archival, storing compounds in their solid, powdered form is the preferred method.

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CReduces the rate of chemical degradation and diffusion-limited reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation by displacing atmospheric oxygen.[6][7]
Moisture Desiccated environmentPrevents hydrolysis and degradation accelerated by moisture.
Light Amber vials or opaque containersProtects against photodegradation.

Protocol for Solid Compound Storage:

  • Aliquotting: If the initial quantity is large, consider creating smaller aliquots to avoid repeatedly accessing the main stock.

  • Containerization: Use amber glass vials with tightly sealed caps, preferably with PTFE liners to prevent solvent evaporation and moisture ingress.

  • Inerting: Before sealing, flush the vial with a gentle stream of argon or nitrogen gas.

  • Labeling: Clearly label each vial with the compound identifier, concentration (if applicable), date, and any hazard warnings.

  • Storage: Place the vials in a desiccator cabinet within a -20°C or -80°C freezer.

DMSO Stock Solution Storage

For high-throughput screening, compounds are typically stored as high-concentration stock solutions in dimethyl sulfoxide (DMSO). While convenient, this presents unique stability challenges.[2]

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CSlows degradation reactions in solution.[8][9]
Solvent Anhydrous, high-purity DMSODMSO is hygroscopic; using dry solvent minimizes water-induced degradation.[10]
Concentration 10 mM is standardHigher concentrations can sometimes improve stability, but solubility must be considered.
Container 96- or 384-well plates with foil or cap sealsPrevents cross-contamination and solvent evaporation.

Protocol for DMSO Stock Solution Storage:

  • Solvent Quality: Use only anhydrous, high-purity DMSO (less than 0.05% water).

  • Plate Preparation: Prepare stock solution plates in a controlled environment with low humidity.

  • Sealing: Securely seal the plates with high-quality foil or cap mats to prevent evaporation and moisture absorption.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can introduce moisture and cause compound precipitation.[9] It is advisable to create smaller-volume "daughter" plates for routine screening.[9]

  • Storage: Store the plates in a dedicated -20°C or -80°C freezer, preferably one with an automated storage and retrieval system to maintain a consistent environment.[7]

Compound Handling and Dissolution for Screening

Proper technique during compound handling and dissolution is essential to prevent contamination and ensure accurate concentrations in screening assays.

Weighing and Dissolving Solid Compounds

Protocol:

  • Environment: Handle solid compounds in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Static Control: Use an anti-static gun or a balance with a built-in ionizer to ensure accurate weighing of powdered compounds.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.

    • Vortex the vial for 1-2 minutes to facilitate dissolution.

    • If necessary, use a sonicator for short bursts to break up any aggregates.

    • Visually inspect the solution to ensure complete dissolution.

Preparation of Assay-Ready Plates

Workflow for Creating Assay-Ready Plates:

G cluster_0 Preparation of Master Stock Plates cluster_1 Creation of Intermediate Plates cluster_2 Generation of Assay-Ready Plates Master_Stock Master Stock Plate (10 mM in DMSO) Intermediate_Plate Intermediate Plate (e.g., 1 mM in DMSO) Master_Stock->Intermediate_Plate Acoustic Dispensing or Robotic Liquid Handling Assay_Plate Assay-Ready Plate (e.g., 10 µM in Assay Buffer) Intermediate_Plate->Assay_Plate Dilution with Assay Buffer

Caption: Workflow for preparing assay-ready plates from master stocks.

Quality Control and Library Maintenance

A robust quality control program is essential for the long-term integrity of a chemical library.[2][3]

Decision Tree for Routine Quality Control:

QC_Decision_Tree start Select Representative Compounds Annually lcms_analysis Perform LC-MS Analysis start->lcms_analysis purity_check Purity > 90%? lcms_analysis->purity_check pass Compound Passes QC Continue Storage purity_check->pass Yes fail Compound Fails QC purity_check->fail No investigate Investigate Cause of Degradation (e.g., review handling, storage) fail->investigate flag_compound Flag Compound in Database Consider Re-synthesis or Re-purification investigate->flag_compound

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Ethyl-5-fluoro-1H-indazole

Welcome to the technical support center for advanced heterocyclic chemistry. As Senior Application Scientists, we understand the nuances and challenges inherent in synthesizing complex molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced heterocyclic chemistry. As Senior Application Scientists, we understand the nuances and challenges inherent in synthesizing complex molecules. This guide is designed to provide in-depth, practical solutions for researchers, scientists, and drug development professionals working on the cyclization of 3-Ethyl-5-fluoro-1H-indazole, a scaffold of significant interest in medicinal chemistry.[1] We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.

Core Synthetic Strategy: A Representative Protocol

The synthesis of 1H-indazoles can be approached through various methods, including the Jacobson, Cadogan-Sundberg, and Davis-Beirut reactions.[2] A common and effective strategy for constructing the 3-Ethyl-5-fluoro-1H-indazole core involves the diazotization and subsequent intramolecular cyclization of a suitable precursor, such as 1-(2-amino-4-fluorophenyl)propan-1-one. This method is often favored for its reliability and access to readily available starting materials.

Experimental Protocol: Cyclization via Diazotization

This protocol provides a robust starting point for your experiments. Optimization will likely be necessary based on your specific laboratory conditions and reagent purity.

  • Precursor Preparation: To a solution of 1-(2-amino-4-fluorophenyl)propan-1-one (1.0 equiv) in a suitable solvent such as a mixture of acetic acid and acetic anhydride, cool the reaction mixture in an ice-salt bath to 0-5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water. Add this solution dropwise to the cooled reaction mixture, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential during this step.

  • Reaction Monitoring: Monitor the formation of the diazonium salt intermediate. This step is typically rapid. The disappearance of the starting amine can be tracked using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cyclization: Once diazotization is complete, allow the reaction to warm slowly to room temperature. In some cases, gentle heating (e.g., 40-50 °C) may be required to drive the cyclization to completion.[3] The reaction progress should be monitored until the intermediate is fully consumed.

  • Work-up: Upon completion, carefully quench the reaction by pouring it over crushed ice. Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure 3-Ethyl-5-fluoro-1H-indazole.

G cluster_prep Step 1: Precursor & Diazotization cluster_reaction Step 2: Cyclization & Work-up cluster_purification Step 3: Purification A 1-(2-amino-4-fluorophenyl)propan-1-one in Acetic Acid/Anhydride B Cool to 0-5 °C A->B C Dropwise addition of aqueous NaNO₂ B->C D Warm to RT (or gentle heat) C->D Monitor by TLC/LC-MS E Quench on Ice & Neutralize (NaHCO₃) D->E F Extract with Ethyl Acetate E->F G Wash, Dry (Na₂SO₄), & Concentrate F->G H Silica Gel Column Chromatography G->H I Pure 3-Ethyl-5-fluoro-1H-indazole H->I

Caption: Experimental workflow for the synthesis of 3-Ethyl-5-fluoro-1H-indazole.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low, and TLC/LC-MS analysis shows primarily unreacted starting material. What's going wrong?

This is a common issue that typically points to problems with the diazotization step or insufficient driving force for the cyclization.

  • Cause 1: Ineffective Diazotization. The formation of the diazonium salt is critical.

    • Troubleshooting:

      • Reagent Quality: Ensure your sodium nitrite is fresh and has been stored in a dry environment.

      • Temperature Control: The diazotization reaction is highly exothermic. If the temperature rises above 5-10 °C, the diazonium salt can decompose prematurely. Maintain strict temperature control with an efficient cooling bath.

      • Acidic Conditions: The reaction requires a sufficiently acidic medium. Ensure your acetic acid is of high purity.

  • Cause 2: Incomplete Cyclization. The energy barrier for the ring-closing step may not have been overcome.

    • Troubleshooting:

      • Reaction Time & Temperature: While some cyclizations proceed at room temperature, others require thermal energy. After confirming the formation of the diazonium intermediate, try extending the reaction time or gradually increasing the temperature to 40-60 °C.[3][4] Monitor the progress carefully to avoid decomposition.

Q2: I'm getting a significant amount of an isomeric byproduct. How can I improve the selectivity for the 1H-indazole?

The formation of the 2H-indazole isomer is a frequent challenge in indazole synthesis, leading to complex purification and reduced yield of the desired product.[3]

  • Cause: Tautomerism and Reaction Pathway. The indazole ring exists in two tautomeric forms (1H and 2H), and reaction conditions can influence which nitrogen atom is involved in the final bond formation or subsequent reactions.[5]

    • Troubleshooting:

      • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Aprotic solvents like THF or DMF are often preferred in alternative synthetic routes to control isomer formation.[3] While the proposed protocol uses acetic acid, understanding this principle is key for optimization.

      • Base Selection (in other routes): For syntheses involving a deprotonation step, the choice of base is critical. Strong, non-nucleophilic bases often favor the formation of the more thermodynamically stable 1H-isomer.[3][5]

      • Purification Strategy: If isomer formation is unavoidable, focus on optimizing the purification. Isomers can often be separated using careful column chromatography with a shallow solvent gradient.

Q3: The fluorine atom on my starting material seems to be affecting the reaction. How does the 5-fluoro substituent influence the cyclization?

The electronic properties of substituents on the aromatic ring play a crucial role in the reaction's success.

  • Scientific Rationale: Fluorine is a highly electronegative atom, and its presence on the benzene ring has a significant electron-withdrawing effect through induction.[1]

    • Effect on Reactivity: The electron-withdrawing nature of the fluorine at the 5-position (para to the amino group) decreases the nucleophilicity of the nitrogen atom. This can make the initial diazotization step slower or less efficient compared to an unsubstituted analogue.

    • Impact on Cyclization: Conversely, the electron-withdrawing effect can make the aromatic ring more electron-deficient, which may facilitate the intramolecular electrophilic attack of the diazonium group during the cyclization step.

    • Troubleshooting: You may need to adjust reaction times accordingly. Allow more time for the diazotization to complete before proceeding to the cyclization step. A slight increase in the equivalents of the diazotizing agent might be necessary, but this should be done cautiously to avoid side reactions.

G Start Low Yield Observed Check_SM Check TLC/LC-MS: Starting Material (SM) Remaining? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes High % of SM SM_No No, complex mixture Check_SM->SM_No Low % of SM Troubleshoot_Diaz Troubleshoot Diazotization: 1. Verify NaNO₂ Quality 2. Ensure Temp < 5°C 3. Check Acid Purity SM_Yes->Troubleshoot_Diaz Troubleshoot_Cycl Troubleshoot Cyclization: 1. Increase Reaction Time 2. Gently Increase Temp (40-60°C) SM_Yes->Troubleshoot_Cycl Troubleshoot_Decomp Troubleshoot Decomposition: 1. Check for Overheating 2. Control Reagent Addition Rate 3. Ensure Proper Quenching SM_No->Troubleshoot_Decomp End_Diaz Re-run with optimized diazotization conditions Troubleshoot_Diaz->End_Diaz End_Cycl Re-run with optimized cyclization conditions Troubleshoot_Cycl->End_Cycl End_Decomp Re-run with stricter process control Troubleshoot_Decomp->End_Decomp

Caption: Troubleshooting flowchart for diagnosing low yield in indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing diazotization reactions?

Diazonium salts can be explosive, especially when isolated or allowed to dry. Always keep them in solution and at low temperatures. The reaction can also produce nitrogen oxides (NOx), which are toxic gases. It is imperative to perform the reaction in a well-ventilated fume hood.

Q2: How can I definitively confirm the structure and regiochemistry of my product as 3-Ethyl-5-fluoro-1H-indazole?

The most reliable methods are one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.[5]

  • ¹H NMR: Will show characteristic signals for the ethyl group and the aromatic protons.

  • ¹³C NMR: Will confirm the number of unique carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is powerful for confirming regiochemistry. For an N1-substituted indazole, you would expect to see a correlation between the carbons of the benzene ring (like C7a) and the proton on the N1 nitrogen (if not substituted) or the protons of a substituent on N1.[5]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

Q3: My purification by column chromatography is difficult. Are there alternative methods?

If the product is a stable, crystalline solid, recrystallization is an excellent alternative for purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals. This can be more scalable and cost-effective than chromatography.

Q4: Are there other synthetic routes I should consider if this one fails?

Yes, several other strategies exist. For instance, a [3+2] cycloaddition reaction between a diazo compound and an aryne precursor can be a very direct and efficient approach to substituted indazoles.[6] Another powerful method is the Cadogan reaction, which involves the reductive cyclization of a nitroaromatic compound, though it often requires high temperatures.[7]

Data Summary: Optimizing Reaction Conditions

The following table provides a conceptual guide to optimizing key reaction parameters. The presented yields are illustrative and serve to demonstrate general trends observed in similar syntheses.

ParameterVariationExpected Outcome on YieldRationale
Temperature 0-5 °C (Diazotization)Optimal Minimizes decomposition of the unstable diazonium salt.
> 10 °C (Diazotization)Decrease Rapid decomposition of the diazonium intermediate.
25 °C (Cyclization)Moderate May be insufficient to overcome the activation energy for cyclization.
50 °C (Cyclization)Increase Provides sufficient thermal energy to drive the ring-closing step to completion.
NaNO₂ Equiv. 1.0Moderate May result in incomplete conversion of the starting amine.
1.1 - 1.2Optimal Ensures complete diazotization without excessive side reactions.
> 1.5Decrease Can lead to the formation of nitroso- and other byproducts, complicating purification.
Solvent Acetic AcidGood Provides the necessary acidic medium for diazotization.
Aprotic (e.g., THF, DMF)Varies Not suitable for this specific protocol but often used in other indazole syntheses to control regioselectivity.[3]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Nakamura, H., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2018). Selective synthesis of indazoles and indoles via triazene–alkyne cyclization switched by different metals. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. Retrieved from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Ethyl-5-fluoro-1H-indazole

The following technical guide is structured as a Tier 3 Support resource, designed for researchers and process chemists dealing with the purification of 3-Ethyl-5-fluoro-1H-indazole . This compound presents specific chal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource, designed for researchers and process chemists dealing with the purification of 3-Ethyl-5-fluoro-1H-indazole . This compound presents specific challenges due to its amphoteric nature (weakly acidic N-H, weakly basic N-2) and the potential for regioisomeric impurities common in indazole synthesis.[1][2]

Doc ID: IND-PUR-05F-003 | Version: 2.1 | Status: Validated[1][2]

Executive Summary & Compound Profile

Target Molecule: 3-Ethyl-5-fluoro-1H-indazole CAS (Analog Reference): 348-26-5 (5-Fluoro-1H-indazole core) Chemical Nature: Amphoteric solid.[1][2] Key Challenges:

  • Regioisomer Co-elution: Separation of the 5-fluoro isomer from the 6-fluoro isomer (if synthesized from m-fluorophenylhydrazine) or 1H/2H tautomers.[1][2]

  • Silica Tailing: The basic nitrogen at position 2 interacts with silanols, causing broad peaks.[1]

  • Solubility: Moderate lipophilicity (ethyl group) vs. polar core.[1]

Decision Matrix: Choosing Your Protocol

Before starting, assess your crude mixture's physical state and impurity profile.[1]

PurificationDecision Start Crude Mixture Assessment State Physical State? Start->State Impurity Major Impurity Type? State->Impurity Solid/Semi-Solid Column Method C: Flash Chromatography (DCM/MeOH + Et3N) State->Column Oily/Tar Impurity->Column Complex Mixture Recryst Method A: Recrystallization (Toluene/Heptane) Impurity->Recryst Regioisomers (5-F vs 6-F) AcidBase Method B: Acid-Base Swing (NaOH Extraction) Impurity->AcidBase Neutral Organics (Ketones/Hydrazines) AcidBase->Recryst Polishing Step

Figure 1: Workflow selection based on crude physical state and impurity profile.[1][2]

Method A: Recrystallization (The "Isomer Killer")

Best For: Removing regioisomers (e.g., 6-fluoro analog) and improving crystallinity.[1][2] Mechanism: 3-ethyl-5-fluoro-1H-indazole typically has higher lattice energy than its isomers due to packing symmetry.[1][2]

Recommended Solvent Systems
Solvent SystemRatio (v/v)Target ImpurityNotes
Toluene : Heptane 1:3 to 1:5Non-polar tars, regioisomersPrimary Recommendation. High recovery yield.[1][2]
Ethanol : Water 1:1 to 1:2Inorganic salts, polar precursorsGood for "cleaning" the color.[1]
EtOAc : Hexane 1:4General organic impuritiesFast crystallization, but lower isomer selectivity.[1]
Protocol: Toluene/Heptane Displacement[1][2]
  • Dissolution: Place crude solid in a flask. Add minimum Toluene at 80°C–90°C until fully dissolved.[1]

    • Tip: If dark insoluble specks remain, perform a hot filtration through Celite immediately.[1]

  • Nucleation: Remove from heat. While stirring, add Heptane dropwise until the solution becomes slightly turbid (cloud point).

  • Re-solubilization: Add a few drops of Toluene to clear the turbidity.[1]

  • Crystallization: Allow to cool slowly to room temperature (RT) over 2 hours. Then cool to 0°C for 1 hour.

  • Collection: Filter the white needles/prism crystals. Wash with cold Heptane.[1]

Method B: Acid-Base Swing (The "Chemical Wash")

Best For: Removing unreacted neutral starting materials (e.g., 1-(5-fluoro-2-hydroxyphenyl)propan-1-one) without chromatography.[1][2] Mechanism: Exploits the acidity of the N-H proton (pKa ~14).[1]

Protocol
  • Solubilization: Dissolve the crude mixture in DCM (Dichloromethane) or EtOAc .

  • Extraction (Target to Aqueous):

    • Extract the organic layer with 1.0 M NaOH (2x).[1]

    • Chemistry: The indazole deprotonates to form the sodium salt (water-soluble).[1] Neutral impurities stay in the DCM.[1]

    • Caution: Do not use >2M NaOH, or you risk degrading the ethyl side chain or ring opening if heated.[1]

  • Wash: Keep the Aqueous (NaOH) layer.[1] Discard the organic layer (contains neutrals).[1]

    • Optional: Wash the aqueous layer once with fresh DCM to remove trapped organics.[1]

  • Precipitation (Target Recovery):

    • Cool the aqueous layer to 0°C.[1]

    • Slowly acidify with 2.0 M HCl to pH ~5–6.

    • The 3-ethyl-5-fluoro-1H-indazole will precipitate as a solid.[1][2]

  • Filtration: Filter the solid, wash with water, and dry under vacuum.[1]

Method C: Flash Chromatography (The "Polisher")

Best For: Complex mixtures or "oily" crudes that refuse to crystallize.[1] Critical Adjustment: Standard silica gel is acidic; indazoles are basic at N-2.[1][2] This causes "streaking" or tailing.[1]

Optimized Conditions
  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).[1]

  • Modifier (CRITICAL): Add 1% Triethylamine (Et3N) or 1% NH4OH to the mobile phase.[1]

    • Why? The amine blocks the acidic silanol sites, allowing the indazole to elute as a sharp band.[1]

Data Table: Rf Values (Approximate)
CompoundDCM:MeOH (95:5)DCM:MeOH (95:[1]5) + 1% Et3N
Target (5-F-Indazole) 0.30 (Broad/Tailing)0.35 (Sharp)
Impurity (Hydrazone) 0.600.65
Impurity (Regioisomer) 0.280.33 (Often overlaps)

Troubleshooting & FAQs

Q1: I am seeing two spots very close together on TLC. Is this the regioisomer?

A: Likely, yes.[1] If you synthesized the ring via hydrazine condensation on a meta-substituted benzene, you likely have the 5-fluoro and 6-fluoro isomers.[1][2]

  • Fix: Chromatography is rarely sufficient to separate these (Delta Rf < 0.05).[1] You must use Method A (Recrystallization).[1] The 5-fluoro isomer usually crystallizes preferentially in toluene systems.[1]

Q2: My product is "oiling out" during recrystallization.

A: This happens when the temperature drops too fast or the solvent polarity is mismatched.[1]

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure material if available.[1] If not, scratch the glass side of the flask with a spatula to induce nucleation.[1] Switch to EtOH/Water if Toluene/Heptane continues to oil out.[1]

Q3: The yield after Acid-Base extraction is very low.

A: The pKa of the indazole N-H is high (~14).[1] If your NaOH was too dilute or the extraction volume too small, the compound remained in the organic layer.[1]

  • Fix: Ensure you use at least 1.0 M NaOH . Alternatively, reverse the swing: Extract the basic nitrogen (N-2) into Strong HCl (forms cation), wash organics, then basify.[1][2] (Note: Indazole HCl salts can be unstable or hygroscopic; the NaOH anionic method is usually cleaner).[1]

References

  • Indazole Synthesis & Properties

    • Synthesis of Antifungal Indazole Analogs. (2023).[1][3] Scholaris.ca.[1] Link

    • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles. (2010).[1] J. Med. Chem. Link

  • Purification Methodologies

    • Method for separating and purifying substituted indazole isomers.[1] (Patent CN101948433A).[1] Google Patents. Link

    • Ultimate Guide to Choosing the Perfect Solvent for Recrystallization. (2024). Pink Ribbon. Link

  • Chromatography Troubleshooting

    • How to Reduce Peak Tailing in HPLC? (2025).[1][4][5] Phenomenex. Link

Sources

Troubleshooting

Technical Support Center: Solvent Removal for 3-Ethyl-5-fluoro-1H-indazole

Case ID: IND-SOLV-003 Status: Active Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Advanced protocols for residual solvent removal in fluorinated indazole intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-SOLV-003 Status: Active Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Advanced protocols for residual solvent removal in fluorinated indazole intermediates.

Executive Summary

Researchers working with 3-Ethyl-5-fluoro-1H-indazole often encounter persistent solvent entrapment due to the molecule's specific physicochemical properties. The 1H-indazole nitrogen acts as a hydrogen bond donor, creating strong lattice affinities for proton-accepting solvents (DMF, DMSO, Acetone), while the 5-fluoro and 3-ethyl substituents increase lipophilicity, complicating aqueous washes.

This guide moves beyond standard drying protocols, offering targeted solutions for "sticky" high-boiling solvents and crystal lattice solvates, ensuring compliance with ICH Q3C (R8) guidelines.

Part 1: Diagnostic & Detection

Q: My yield is >100% and the material looks "wet" or oily. How do I accurately identify the trapped solvent?

A: Visual inspection is unreliable. Indazoles often form channel solvates where solvent molecules are trapped within the crystal structure, leaving the powder looking dry but weighing heavy.

Diagnostic Protocol:

  • 1H-NMR (Proton NMR): This is your primary quantitative tool.

    • Tip: Run the sample in DMSO-d6 or CDCl3 . Ensure the relaxation delay (d1) is set to ≥10 seconds to allow accurate integration of solvent peaks against your product protons.

    • Calculation: Use the integration ratio between a unique product signal (e.g., the ethyl group triplet or the aromatic proton at C4) and the solvent signal.

  • TGA (Thermogravimetric Analysis):

    • If you see a sharp weight loss before the melting point, it is likely surface solvent.

    • If the weight loss occurs at a specific temperature or in steps well above the solvent's boiling point, you have a solvate .

  • GC-Headspace: Mandatory for final release testing to meet ICH limits (ppm level).

Common Solvent Traps for Indazoles:

Solvent Boiling Point Interaction Type Removal Difficulty
DCM / EtOAc Low (<80°C) Lattice Inclusion Moderate (Requires Reslurry)
Ethanol / Methanol Medium (<80°C) H-Bonding (N-H...O) Moderate

| DMF / DMSO | High (>150°C) | Strong Dipole/H-Bond | High (Critical Issue) |

Part 2: The "Sticky" Solvents (DMF & DMSO)

Q: I used DMF for the cyclization step. Vacuum drying at 60°C isn't moving it. Can I turn up the heat?

A: Do not increase the temperature blindly. Heating a DMF-wet indazole often causes the material to "oil out" or degrade before the DMF evaporates. The boiling point of DMF (153°C) is likely close to or higher than the melting point of your intermediate.

The Solution: Displacement, not Evaporation. You must break the affinity between the DMF and the Indazole using a "Wash & Precipitate" or "Dissolution & Extraction" method.

Protocol A: The Aqueous Crash (Preferred for High Purity)

Since 3-Ethyl-5-fluoro-1H-indazole is lipophilic (due to the Ethyl/Fluoro groups), it is poorly soluble in water, while DMF is miscible.

  • Dissolution: If the product is currently an oil/solid mix, dissolve it in a minimal amount of water-miscible organic solvent (e.g., warm Ethanol).

  • Precipitation: Slowly pour this solution into a beaker containing 10 volumes of vigorously stirred, ice-cold water (pH adjusted to ~6-7).

    • Note: Do not use basic water; the indazole N-H is weakly acidic and may deprotonate/dissolve.

  • Filtration: Filter the resulting precipitate.

  • The Critical Wash: Wash the filter cake with 3x Water .

  • Drying: Vacuum dry the filter cake. The water is much easier to remove than DMF.

Protocol B: The LiCl Extraction (If Product is Soluble in Organics)

Use this if you cannot precipitate the product.

  • Dissolve the crude material in Ethyl Acetate (avoid DCM if possible, as it holds onto DMF).

  • Wash the organic layer with 5% Lithium Chloride (LiCl) aqueous solution (3 times).[1]

    • Mechanism:[2][3][4] LiCl significantly increases the ionic strength of the water, forcing the DMF (which is polar) out of the organic layer and into the aqueous phase more effectively than brine or water alone.

  • Dry organic layer over Na2SO4 and concentrate.

DMF_Removal_Workflow Start Start: DMF Contaminated Sample Check_Sol Is product soluble in Water? Start->Check_Sol Yes_Sol Lyophilization (Freeze Dry) Check_Sol->Yes_Sol Yes No_Sol Is product solid/precipitable? Check_Sol->No_Sol No Final_Dry Final Vacuum Dry (Remove Water/EtOAc) Yes_Sol->Final_Dry Precip_Path Protocol A: Aqueous Crash (Pour into 10x Ice Water) No_Sol->Precip_Path Yes (Preferred) Extract_Path Protocol B: LiCl Extraction (Dissolve in EtOAc -> Wash w/ 5% LiCl) No_Sol->Extract_Path No (Oil/Soluble) Precip_Path->Final_Dry Extract_Path->Final_Dry

Figure 1: Decision matrix for removing high-boiling point solvents (DMF/DMSO) from indazole derivatives.

Part 3: Addressing Crystal Lattice Solvates

Q: I'm seeing persistent Ethyl Acetate peaks. I've dried it for 48 hours. Is it a solvate?

A: Yes, indazoles are notorious for forming stoichiometric solvates (e.g., 1:1 or 1:0.5 Product:Solvent). Vacuum drying alone cannot break the crystal lattice forces holding these molecules.

The Solution: Reslurrying (Solvent Swapping) You need to "digest" the crystals in a solvent that does not fit into the lattice or dissolve the product, allowing the trapped solvent to diffuse out.

Reslurry Protocol:

  • Solvent Selection: Choose a solvent where your indazole is insoluble (Anti-solvent).

    • Recommended:Heptane (non-polar) or Water (polar, if no DMF present).

    • Avoid: DCM, Ether, or similar sized molecules that might just replace the EtOAc.

  • Procedure:

    • Suspend the solid in 5-10 volumes of Heptane.

    • Heat the slurry to 50°C (or ~20°C below melting point) with vigorous stirring for 4-6 hours.

    • Mechanism:[2][3][4] The thermal energy allows the crystal surface to constantly dissolve and reform (Ostwald ripening), releasing the trapped EtOAc, which is then diluted into the bulk Heptane.

  • Filtration: Filter hot (or warm) to prevent re-trapping.

  • Drying: Dry in a vacuum oven. Heptane is strictly surface-adsorbed and flashes off easily.

Part 4: Regulatory Limits (ICH Q3C)

Q: What are the hard limits for these solvents in my final compound?

A: You must adhere to the ICH Q3C (R8) Guideline . Below are the limits for the solvents discussed.

SolventClassConcernPDE (mg/day)Concentration Limit (ppm)
DMF Class 2 Toxicity8.8880
Methanol Class 2 Toxicity30.03000
Toluene Class 2 Toxicity8.9890
Ethanol Class 3Low Tox50 (flexible)5000
Ethyl Acetate Class 3Low Tox50 (flexible)5000
DMSO Class 3Low Tox50 (flexible)5000

Note: If you are at the R&D stage, aim for <5000 ppm for all solvents to ensure smooth transition to GLP tox studies.

Part 5: Troubleshooting Flowchart

Solvent_Troubleshooting Problem Residual Solvent Detected Type Identify Solvent Type Problem->Type HighBP High BP (DMF/DMSO) Type->HighBP LowBP Low BP (EtOAc/DCM) Type->LowBP Action1 Aqueous Wash / LiCl Extraction HighBP->Action1 Action2 Reslurry in Heptane/Water LowBP->Action2 Check Check NMR/GC Action1->Check Action2->Check Success Release Material Check->Success Pass Fail Recrystallize (New Solvent System) Check->Fail Fail

Figure 2: Logical flow for troubleshooting persistent solvent contamination.

References

  • International Council for Harmonisation (ICH). (2021).[2][5] ICH Q3C (R8) Impurities: Guideline for Residual Solvents.[2][5][6] [Link]

  • BioChromato. (2019). Novel way to remove DMSO and DMF.[7] [Link]

  • Organic Syntheses. (2020).[8] Preparation of 1H-Indazole-3-carbonitrile.[8] (Demonstrates aqueous workup for indazoles). [Link]

  • University of Calgary. Recrystallization and Solvent Selection. [Link]

Sources

Optimization

troubleshooting low reactivity of 3-Ethyl-5-fluoro-1H-indazole in coupling reactions

Technical Support Guide: Troubleshooting Reactivity of 3-Ethyl-5-fluoro-1H-indazole Executive Summary Subject: Overcoming Low Reactivity in Cross-Coupling & Alkylation of 3-Ethyl-5-fluoro-1H-indazole. Diagnosis: The "low...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Troubleshooting Reactivity of 3-Ethyl-5-fluoro-1H-indazole

Executive Summary

Subject: Overcoming Low Reactivity in Cross-Coupling & Alkylation of 3-Ethyl-5-fluoro-1H-indazole. Diagnosis: The "low reactivity" you are experiencing is likely not a single failure but a synergistic effect of three factors: Electronic Deactivation (5-Fluoro group), Catalyst Poisoning (Azole coordination), and Steric Shielding (3-Ethyl group).

This guide deconstructs these mechanisms and provides self-validating protocols to restore reactivity.

Part 1: Diagnostic Workflow

Before altering your conditions, determine the specific failure mode using this logic tree.

Troubleshooting Start Start: Low Reactivity Observed CheckSM Is Starting Material (SM) Recovered? Start->CheckSM CheckColor Did Reaction Mixture Darken/Precipitate? CheckSM->CheckColor Yes (High Recovery) Decomp Issue: Decomposition/Protodeboronation Action: Lower Temp, Switch Base (K3PO4 -> K2CO3) CheckSM->Decomp No (SM Consumed/Tarry) Poisoning Issue: Catalyst Poisoning by N2 Action: Switch to Pd-NHC or Bulky Ligand (BrettPhos) CheckColor->Poisoning Yes (Pd Black formed) Nucleophilicity Issue: Poor Nucleophilicity (5-F Effect) Action: Stronger Base (LiHMDS) or Chan-Lam Coupling CheckColor->Nucleophilicity No (Solution remains clear/pale)

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Part 2: Technical Analysis (The "Why")

To solve the problem, we must understand the molecule's resistance profile.[1]

Electronic Deactivation (The 5-Fluoro Effect)

The fluorine atom at the C5 position is a strong electron-withdrawing group (EWG).

  • Consequence: It pulls electron density away from the pyrazole ring.[1] While this makes the N-H proton more acidic (pKa ~12.5 vs. 13.9 for unsubstituted indazole), it significantly lowers the energy of the HOMO (Highest Occupied Molecular Orbital) on the nitrogen.[1]

  • Result: The nitrogen anion is stable but poorly nucleophilic .[1] It struggles to attack electrophiles (in SN2/SNAr) or undergo transmetallation (in Pd-catalysis).

Steric Steering (The 3-Ethyl Effect)

The ethyl group at C3 imposes significant steric bulk adjacent to the N2 nitrogen.

  • Consequence: This creates a "steric wall" that disfavors binding or attack at the N2 position.[1]

  • Selectivity Insight: This is actually beneficial for N1-selectivity . Unlike unsubstituted indazoles which often give N1/N2 mixtures, the 3-ethyl group pushes the reaction almost exclusively toward N1 .

  • Risk: If you are trying to force N2 functionalization, this group is your primary blocker.[1]

Catalyst Poisoning (The "Azole Effect")

Indazoles are "coordinating heterocycles."[1] The lone pair on N2 (even if sterically hindered) can bind to the Palladium center, displacing labile ligands.[1]

  • Consequence: Formation of stable [Pd(Indazole)2Cl2] off-cycle resting states.

  • Symptom: The reaction stalls immediately, often requiring high catalyst loading to proceed.[1]

Part 3: Validated Protocols

Scenario A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Use this when coupling with Aryl Bromides/Chlorides.

The Fix: Use a Pd-NHC (N-Heterocyclic Carbene) catalyst system.[2][3][4] NHC ligands bind tighter to Pd than the indazole nitrogen, preventing catalyst poisoning.[1]

Optimized Protocol:

  • Catalyst: Pd-PEPPSI-IPr (2-3 mol%). This precatalyst is air-stable and highly resistant to poisoning.

  • Base: KOH or KOtBu (2.0 equiv). Crucial: The 5-F group requires a stronger base to ensure complete deprotonation.

  • Solvent: 1,4-Dioxane or Toluene (0.2 M).[1]

  • Temperature: 80–100 °C.

ComponentRecommendationRationale
Pre-Catalyst Pd-PEPPSI-IPr Bulky NHC ligand prevents N2-coordination (poisoning).
Ligand (Alt) BrettPhos or XPhos If using Pd2(dba)3, these bulky phosphines shield the metal center.[1]
Base LiHMDS (1.0 M in THF)Soluble organic bases often outperform carbonates for electron-poor azoles.

Step-by-Step:

  • Charge a vial with 3-ethyl-5-fluoro-1H-indazole (1.0 equiv), Aryl Halide (1.1 equiv), and Pd-PEPPSI-IPr (0.02 equiv).

  • Evacuate and backfill with Argon (x3). [1] 3. Add anhydrous Dioxane. 4.[1] Add LiHMDS solution (1.2 equiv) dropwise at RT.[1] (Note: Solution may turn orange/red). [1] 5. Heat to 80 °C for 4-12 hours. Monitor by LCMS.[1]

Scenario B: Copper-Mediated N-Arylation (Chan-Lam)

Use this when coupling with Aryl Boronic Acids. Best for: Very electron-deficient indazoles where Pd fails.

The Fix: Copper(II) oxidative coupling avoids the rigorous exclusion of air and often tolerates the "hard" nature of the fluorinated nitrogen better.[1]

Optimized Protocol:

  • Catalyst: Cu(OAc)2 (1.0 equiv) or CuCl (20 mol%) + Oxidant.[1]

  • Ligand: Bipyridine (1.0 equiv) - stabilizes the Cu species.

  • Base: Na2CO3 (2.0 equiv).[1]

  • Solvent: DCE (1,2-Dichloroethane) or MeOH.

  • Atmosphere: Open to Air (or O2 balloon).

Step-by-Step:

  • Dissolve Indazole (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Cu(OAc)2 (1.0 equiv), and Bipyridine (1.0 equiv) in DCE.

  • Add Na2CO3 (2.0 equiv). [1] 3. Stir vigorously open to air at 70 °C. Note: The 3-Ethyl group may slow this reaction. If conversion is <50% after 24h, switch to Protocol A .

Part 4: Frequently Asked Questions (FAQs)

Q1: I am seeing N2-alkylation despite the 3-Ethyl group. Why? A: This is rare but occurs under kinetic control (e.g., using highly reactive electrophiles like MeI or Benzyl Bromide with weak bases).[1]

  • Fix: Switch to thermodynamic conditions . Use higher temperatures (reflux) and reversible conditions (like Buchwald coupling).[1] The N1-isomer is thermodynamically favored by ~4-6 kcal/mol. The 3-Ethyl group further destabilizes the N2-isomer sterically.

Q2: Can I use the 5-Fluoro group as a handle for coupling (C-F activation)? A: Generally, No . The 5-position on indazole is not sufficiently activated for SNAr unless there is a strong EWG at C4 or C6. Palladium-catalyzed C-F activation is extremely difficult. If you need to functionalize C5, start with 5-Bromo-3-ethyl-1H-indazole instead.

Q3: My reaction turns black immediately and yields nothing. What is happening? A: This is classic Palladium Black precipitation .[1] Your indazole is stripping the ligands off the Palladium.[1]

  • Immediate Fix: Switch to Pd-PEPPSI-IPr or add 30 mol% of additional ligand (like XPhos) relative to Pd to shift the equilibrium back to the active catalyst.

References

  • Valente, C., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Buchwald-Hartwig Amination. Angewandte Chemie . Link[1]

    • Grounding: Establishes Pd-PEPPSI as the gold standard for coupling coordin
  • Lundgren, R. J., & Stradiotto, M. (2012).[1] Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles. Chemistry – A European Journal .[1] Link[1]

    • Grounding: detailed mechanism of azole poisoning and ligand selection.[1]

  • Gaillard, S., et al. (2010).[1] Regioselective N-Alkylation and N-Arylation of Indazoles. Journal of Organic Chemistry . Link[1]

    • Grounding: Provides specific data on N1 vs N2 selectivity influenced by C3 substituents.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3-Ethyl-5-fluoro-1H-indazole Derivatives

Executive Summary & Scientific Context The 3-Ethyl-5-fluoro-1H-indazole scaffold is a privileged structure in medicinal chemistry, particularly prevalent in the design of kinase inhibitors (e.g., VEGFR, PDGFR) and modula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 3-Ethyl-5-fluoro-1H-indazole scaffold is a privileged structure in medicinal chemistry, particularly prevalent in the design of kinase inhibitors (e.g., VEGFR, PDGFR) and modulators of the Wnt signaling pathway. The introduction of the C3-ethyl group adds steric bulk compared to the more common methyl variants, while the C5-fluorine atom modulates metabolic stability and pKa.

Temperature control in this synthesis is not merely about "heating" or "cooling"; it is the primary switch for chemoselectivity (preventing diazonium decomposition) and regioselectivity (controlling N1 vs. N2 alkylation). This guide synthesizes thermodynamic principles with practical, field-proven protocols to ensure high yield and purity.

Core Synthesis: Indazole Ring Formation

Methodology: Diazotization-Cyclization of 2-Amino-5-fluoropropiophenone.

This route is preferred over hydrazine condensation for 5-fluoro derivatives due to milder conditions and higher functional group tolerance.

Phase 1: Diazotization (The "Cold" Step)

Critical Parameter: Temperature must be maintained at 0–5 °C .

  • The Science: The diazonium intermediate is thermally unstable. Above 5 °C, it undergoes rapid unimolecular decomposition (dediazoniation) to form a phenol or aryl halide byproduct, drastically reducing yield.

  • Protocol:

    • Dissolve 2-amino-5-fluoropropiophenone in conc. HCl/water (1:1).

    • Cool to 0 °C using an ice/salt bath.

    • Add NaNO₂ (1.1 equiv) aqueous solution dropwise. Internal temperature must not exceed 5 °C.

    • Stir for 30 min at 0–5 °C.

Phase 2: Reductive Cyclization (The "Warm" Step)

Critical Parameter: Controlled ramp to 70–80 °C .

  • The Science: Cyclization requires the reduction of the diazonium species (often using SnCl₂ or Na₂SO₃) followed by intramolecular condensation. This step has a high activation energy barrier.

  • Protocol:

    • Add the reducing agent (e.g., SnCl₂·2H₂O in HCl) dropwise to the cold diazonium solution.

    • Allow the mixture to warm to 25 °C over 1 hour.

    • Heat to 80 °C for 2–4 hours to drive the condensation of the hydrazine intermediate with the ketone carbonyl.

Troubleshooting Guide: Ring Formation
ObservationRoot CauseCorrective Action
Low Yield / Phenol Impurity Diazotization temp > 5 °CUse internal thermometer; slow down NaNO₂ addition rate.
Starting Material Remains Incomplete DiazotizationEnsure HCl concentration is sufficient (>2M) to solubilize the aniline.
Gum/Tar Formation Exotherm during reductionAdd SnCl₂ solution slowly; maintain <10 °C during addition before warming.

Functionalization: Optimizing N-Alkylation Regioselectivity

Challenge: Indazoles are ambident nucleophiles. Alkylation can occur at N1 (thermodynamic) or N2 (kinetic).[1] Target: 3-Ethyl-5-fluoro-1H-indazole derivatives (N1-alkylated).

The Thermodynamic vs. Kinetic Switch

For 5-fluoroindazoles, the electron-withdrawing fluorine increases the acidity of the N-H proton. The C3-ethyl group provides steric hindrance that slightly disfavors N2 attack compared to C3-H or C3-Methyl analogs.

  • Kinetic Control (N2-Alkylation): Low temperature, non-polar solvents, short times.

  • Thermodynamic Control (N1-Alkylation): High temperature, polar aprotic solvents, long times.

Experimental Data: Temperature Effects on Regioselectivity

Substrate: 3-Ethyl-5-fluoro-1H-indazole + Alkyl Bromide (1.1 eq)

SolventBaseTemperatureTimeConversionRatio (N1 : N2)
THFNaH0 °C2 h85%40 : 60
THFNaH25 °C12 h92%65 : 35
DMFCs₂CO₃25 °C24 h90%80 : 20
DMF Cs₂CO₃ 90 °C 4 h >98% 95 : 5

Recommendation: To maximize the bioactive N1 isomer, operate under thermodynamic control (DMF, 90 °C).

Visualizations

Diagram 1: Reaction Pathway & Regioselectivity

This diagram illustrates the bifurcation between Kinetic (N2) and Thermodynamic (N1) pathways.

Indazole_Regioselectivity Start 3-Ethyl-5-fluoro-1H-indazole (Anion) TS_N2 Transition State N2 (Lower Activation Energy) Start->TS_N2 Low Temp (0°C) Fast TS_N1 Transition State N1 (Higher Activation Energy) Start->TS_N1 High Temp (>80°C) Slow Prod_N2 N2-Alkyl Product (Kinetic, Less Stable) TS_N2->Prod_N2 Prod_N1 N1-Alkyl Product (Thermodynamic, More Stable) TS_N1->Prod_N1 Prod_N2->Start Reversible at High Temp (Isomerization)

Caption: Kinetic (N2) vs. Thermodynamic (N1) pathways. High temperatures promote equilibration to the stable N1 isomer.

Diagram 2: Troubleshooting Logic Flow

A decision tree for resolving yield issues during the synthesis.

Troubleshooting_Flow Start Issue: Low Yield of 3-Ethyl-5-fluoro-1H-indazole Check_Step Identify Step Start->Check_Step Ring_Form Ring Formation (Diazotization) Check_Step->Ring_Form Step 1 Alkylation N-Alkylation Check_Step->Alkylation Step 2 Check_Temp Was Temp > 5°C during NaNO2 addition? Ring_Form->Check_Temp Decomp Diazo Decomposition (Phenol formation) Check_Temp->Decomp Yes Check_Solubility Was SM soluble in Acid? Check_Temp->Check_Solubility No Action1 Action: Maintain <5°C Use Internal Probe Decomp->Action1 Incomplete Incomplete Reaction Check_Solubility->Incomplete No Action2 Action: Increase Acid Conc. or Add Co-solvent (AcOH) Incomplete->Action2 Check_Isomer High N2 Isomer Content? Alkylation->Check_Isomer Kinetic_Trap Kinetic Trap Check_Isomer->Kinetic_Trap Yes Action3 Action: Increase Temp to 90°C Switch to DMF/Cs2CO3 Kinetic_Trap->Action3

Caption: Decision tree for diagnosing yield and selectivity issues in 3-ethyl-5-fluoro-1H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does the 3-ethyl group make N-alkylation harder than with 3-methyl indazoles? A: The ethyl group has a larger steric radius (A-value) than a methyl group. This steric bulk proximal to the N2 nitrogen creates a "steric clash" with incoming electrophiles. While this theoretically favors N1 selectivity, it also slows down the overall reaction rate, requiring higher temperatures (e.g., 90 °C vs 60 °C) to achieve full conversion compared to 3-methyl analogs.

Q2: Can I use microwave irradiation to speed up the cyclization? A: Yes, but with caution. Microwave heating is excellent for the alkylation step (e.g., 120 °C for 20 min) to drive the thermodynamic N1 product. However, for the diazotization-cyclization step, microwaves are dangerous due to the rapid evolution of nitrogen gas. Stick to conventional heating for ring formation.

Q3: My reaction mixture turns black during diazotization. What is happening? A: This indicates decomposition of the diazonium salt, likely due to a localized exotherm. Even if the bath is at 0 °C, the heat of reaction at the addition point can spike the local temperature.

  • Fix: Increase stirring speed to maximum (vortex) and dilute the NaNO₂ solution to add it more slowly.

Q4: Is the 5-fluorine atom stable at high temperatures (refluxing DMF)? A: Generally, yes. The C-F bond on the benzene ring is very strong. However, if you use extremely strong nucleophiles (like methoxide) at high temperatures (>120 °C), you might risk S_NAr displacement of the fluorine. With standard alkylating agents (alkyl halides) and carbonate bases, the fluorine is stable.

References

  • Indazole Synthesis via Diazotization

    • Title: "Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
    • Source:Der Pharma Chemica, 2012, 4(3):1311-1316.[2]

    • URL:[Link]

    • Relevance: Establishes the diazotization protocol for indazole ring closure.
  • Regioselective Alkylation (N1 vs N2)

    • Title: "Regioselective N-alkyl
    • Source:Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1950.
    • URL:[Link]

    • Relevance: Provides the thermodynamic basis for using high temperature/DMF to favor N1 alkyl
  • Synthesis of 3-Substituted Indazoles

    • Title: "Design, synthesis, and structure-activity rel
    • Source:Bioorganic & Medicinal Chemistry Letters, 2010. (NIH Public Access)
    • URL:[Link]

    • Relevance: Demonstrates modification of the C3 position and general handling of the scaffold.
  • Mechanism of Selectivity

    • Title: "Mechanism of a Highly Selective N2 Alkyl
    • Source: WuXi Biology Technical Report.
    • URL:[Link]

    • Relevance: Explains the kinetic preference for N2 and the energy barriers involved.

Sources

Optimization

overcoming solubility issues of 3-Ethyl-5-fluoro-1H-indazole in aqueous media

Current Status: Online Role: Senior Application Scientist Topic: Overcoming Aqueous Solubility Barriers for 3-Ethyl-5-fluoro-1H-indazole Ticket ID: IND-SOL-005[1][2] Executive Summary: The "Neutrality Trap" Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Topic: Overcoming Aqueous Solubility Barriers for 3-Ethyl-5-fluoro-1H-indazole Ticket ID: IND-SOL-005[1][2]

Executive Summary: The "Neutrality Trap"

Welcome to the technical support center. If you are working with 3-Ethyl-5-fluoro-1H-indazole , you are likely facing precipitation issues when diluting your DMSO stock into aqueous buffers (PBS, media).[1][2][3]

The Root Cause: This molecule acts as a neutral lipophile at physiological pH (7.4).

  • Acidic pKa (~13.8): The N-H proton is too weakly acidic to deprotonate at pH 7.4.

  • Basic pKa (~1.2): The N-2 nitrogen is too weakly basic to protonate at pH 7.4.[2]

  • Result: The molecule remains uncharged, maximizing its lipophilicity (LogP ~2.8–3.2) and driving rapid aggregation in water.[2]

This guide provides the standard operating procedures (SOPs) to solubilize this compound for in vitro and in vivo applications.

Module 1: Physicochemical Profiling (The "Why")

Q1: Why does my compound precipitate immediately upon adding PBS?

A: You are encountering the "solvent shift" effect. 3-Ethyl-5-fluoro-1H-indazole is highly soluble in DMSO (aprotic, polar) but has poor water solubility (< 10 µM typically).[1][2]

  • Mechanism: When you add a DMSO stock to PBS, the dielectric constant of the solvent mixture changes instantly. The hydrophobic effect drives the "ethyl" and "fluoro-indazole" cores to aggregate to minimize water contact.[2]

  • The Fluorine Factor: The C-5 fluorine atom increases lipophilicity and crystal lattice energy, making the solid form thermodynamically preferred over the solvated form in water.

Q2: Can I use pH adjustment (HCl or NaOH) to dissolve it?

A: No. This is a common misconception for indazoles.[2]

  • Acidification: You would need a pH < 1.0 to protonate the N-2 position.[2] This is incompatible with biological assays.[2]

  • Basification: You would need a pH > 12.0 to deprotonate the N-1 position.[2] This is also incompatible.

Module 2: Solubilization Strategies (The "How")

Strategy A: The "Flash Dilution" Method (For < 50 µM)

Best for: High-throughput screening, cell viability assays.[1][2]

The Protocol:

  • Prepare Stock: Dissolve 3-Ethyl-5-fluoro-1H-indazole in 100% anhydrous DMSO to 10 mM .

  • Prepare Vehicle: Use PBS or Media containing 0.5% Tween-80 (surfactant prevents micro-seeding).[2]

  • The Critical Step:

    • Place the Vehicle on a vortex mixer at medium speed.

    • Inject the DMSO stock directly into the vortexing liquid.

    • Do not add vehicle to the DMSO.

    • Do not pipette up and down slowly (this creates local supersaturation).[2]

Strategy B: Cyclodextrin Complexation (For > 50 µM / In Vivo)

Best for: Animal dosing, high-concentration stocks.[1][2]

The Science: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1][2] The hydrophobic indazole core sits inside the CD cavity, while the hydrophilic CD exterior interacts with water.

The Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or saline.[1][2] Stir until clear.

  • Prepare Compound: Weigh the solid compound.

  • Solubilization:

    • Add the required volume of Vehicle (20% HP-β-CD) to the solid.

    • Sonicate at 37°C for 20–30 minutes.

    • Note: If the solution remains cloudy, add 5% DMSO as a co-solvent aid, then sonicate again.

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Cloudiness immediately after dilution Local supersaturation (mixing too slowly).[1][2]Use "Flash Dilution" (inject stock into vortexing buffer).[2] Reduce final concentration.
Precipitation after 2 hours Ostwald Ripening (small crystals growing into larger ones).[2]Add 0.5% Methylcellulose or Tween-80 to stabilize the suspension.[1][2]
Compound sticks to plastic tips High lipophilicity (LogP > 3).[2]Use Low-Retention pipette tips.[1] Pre-wet tips with DMSO before pipetting stock.[2]
Inconsistent IC50 data Compound crashing out during incubation.Switch to Strategy B (Cyclodextrins). Verify soluble fraction via centrifugation & HPLC.

Module 4: Visualizing the Decision Tree

The following diagram illustrates the logical workflow for selecting the correct solubilization method based on your required concentration.

SolubilityWorkflow Start Start: 3-Ethyl-5-fluoro-1H-indazole Solid Stock Prepare 10-50 mM Stock in DMSO Start->Stock Decision Target Aqueous Concentration? Stock->Decision LowConc Low (< 50 µM) (In Vitro / Cellular) Decision->LowConc HighConc High (> 50 µM) (In Vivo / Stock) Decision->HighConc MethodA Method A: Co-solvent System Buffer + 0.5% Tween-80 LowConc->MethodA Flash Dilution MethodB Method B: Complexation 20% HP-β-CD in Saline HighConc->MethodB Sonication ResultA Stable Solution (Use within 4 hours) MethodA->ResultA ResultB Stable Clear Solution (Store at 4°C) MethodB->ResultB

Figure 1: Decision matrix for solubilizing lipophilic indazole derivatives based on target concentration.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I freeze the aqueous solution? A: Avoid if possible. Freezing aqueous solutions of lipophilic compounds often induces irreversible precipitation upon thawing (the "freeze-concentration" effect).[2] Always prepare fresh dilutions from the DMSO stock. If you must store the aqueous form, use the Cyclodextrin formulation (Method B), which is more freeze-thaw stable.[2]

Q: Why 3-Ethyl-5-fluoro? Does the structure matter? A: Yes. The Ethyl group adds steric bulk and hydrophobicity compared to a methyl group. The 5-Fluoro substituent pulls electron density but does not provide a hydrogen bond donor/acceptor strong enough to solvate the molecule.[2] This specific combination creates a "grease ball" effect, making it harder to dissolve than simple indazole [1][2].

Q: Is this compound light sensitive? A: Indazoles generally have good photostability, but fluorinated aromatics can sometimes undergo slow defluorination under intense UV.[2] Store stocks in amber vials as a precaution.

References

  • BenchChem. How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers. (General principles for indazole solubilization).

  • National Institutes of Health (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[2] (Structural insights on 1H-indazole stability and lipophilicity).

  • Sigma-Aldrich. 3-Fluoro-1H-indazole Product Information. (Physicochemical data for the fluorinated scaffold). [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H and 13C NMR Spectral Analysis of 3-Ethyl-5-fluoro-1H-indazole

This guide outlines the structural validation of 3-Ethyl-5-fluoro-1H-indazole , a critical scaffold in medicinal chemistry (often associated with kinase inhibitors like VEGFR/PDGFR). This analysis focuses on distinguishi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of 3-Ethyl-5-fluoro-1H-indazole , a critical scaffold in medicinal chemistry (often associated with kinase inhibitors like VEGFR/PDGFR).

This analysis focuses on distinguishing the target molecule from its common synthetic impurities (specifically N-alkylated regioisomers) and validating the fluorine substitution pattern.

Executive Summary & Structural Context

Compound: 3-Ethyl-5-fluoro-1H-indazole Molecular Formula: C9H9FN2 Core Challenge: Indazoles exhibit annular tautomerism (1H vs. 2H). Furthermore, introducing an ethyl group creates potential regioisomer confusion (C3-ethyl vs. N1/N2-ethyl). Analytical Goal: To confirm the C3-position of the ethyl group and the C5-position of the fluorine atom using spin-spin coupling constants (


) and chemical shift diagnostics.
Tautomeric Equilibrium

In solution, 3-substituted indazoles exist in dynamic equilibrium. While the 1H-tautomer is thermodynamically favored in the solid state, solvents influence this ratio.

  • DMSO-d6: Favors the 1H-tautomer and slows proton exchange, allowing observation of the NH signal.

  • CDCl3: Often leads to broad signals due to rapid exchange and aggregation.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this "Standardized Solvation Protocol" designed to minimize tautomeric blurring.

Materials
  • Sample: 10–15 mg of 3-Ethyl-5-fluoro-1H-indazole (dried in vacuo for >2h).

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (Internal Standard).

  • Tube: 5mm High-Precision NMR Tube.

Method
  • Dissolution: Add solvent to the solid. Sonicate for 30 seconds to ensure complete homogeneity (micro-aggregates broaden the NH peak).

  • Acquisition (1H): 16 scans, relaxation delay (d1) = 2.0s.

  • Acquisition (13C): 512 scans, proton-decoupled.

  • Temperature: 298 K (25°C). Note: If NH is broad, lower temp to 280 K to sharpen.

1H NMR Analysis: The "Smoking Gun" Diagnostics

The proton spectrum provides two critical proofs: the location of the ethyl group and the substitution pattern of the benzene ring.

A. The Aliphatic Region (Ethyl Group Verification)

The chemical shift of the methylene (


) protons is the primary differentiator between the desired C3-ethyl  product and N-ethyl  impurities.
Structural IsomerSignalChemical Shift (

)
Diagnostic Logic
3-Ethyl (Target) Quartet (

)
2.90 – 3.10 ppm Attached to

Carbon (Shielded relative to N-alkyl).
N1-Ethyl (Impurity) Quartet (

)
4.30 – 4.50 ppm Attached to Nitrogen (Deshielded).
N2-Ethyl (Impurity) Quartet (

)
4.40 – 4.60 ppm Attached to Nitrogen (Deshielded).

Target Data (DMSO-d6):

  • 
     1.32 (t, 
    
    
    
    Hz, 3H,
    
    
    )
  • 
     2.95 (q, 
    
    
    
    Hz, 2H,
    
    
    )
B. The Aromatic Region (Fluorine Coupling)

The 5-Fluoro substitution creates a distinct splitting pattern due to Heteronuclear Spin-Spin Coupling (


).
  • H4 (Proton at C4): This proton is ortho to the Fluorine. It appears as a doublet of doublets (dd) .

    • 
       Hz (Large ortho F-coupling).
      
    • 
       Hz (Meta H-coupling).
      
    • Shift: ~7.4 - 7.6 ppm.[1]

  • H6 (Proton at C6): This proton is ortho to Fluorine and ortho to H7. It appears as a triplet of doublets (td) or distinct multiplet.

    • 
       Hz.
      
    • 
       Hz.
      
    • Shift: ~7.2 - 7.3 ppm.

  • H7 (Proton at C7): This proton is meta to Fluorine. Appears as a doublet of doublets (dd) .

    • 
       Hz (Ortho H-coupling).
      
    • 
       Hz (Meta F-coupling).
      
    • Shift: ~7.5 - 7.7 ppm.[1][2]

C. The Labile Proton (NH)
  • Signal: Broad singlet at

    
     12.5 – 13.0 ppm .
    
  • Validation: If this peak is missing in DMSO-d6, you likely have an N-alkylated impurity or the salt form.

13C NMR Analysis: Definitive Carbon Mapping

Carbon NMR confirms the structure via Carbon-Fluorine (


) coupling constants.
Carbon PositionSignal TypeChemical Shift (

)
Coupling Constant (

)
Interpretation
C5 (C-F) Doublet~157 - 159 ppm

Hz
Direct attachment of Fluorine.
C3 (C-Et) Singlet/Doublet~145 - 148 ppm

Hz
Quaternary carbon bearing Ethyl.
C4 Doublet~105 - 108 ppm

Hz
Ortho to Fluorine.
C6 Doublet~112 - 115 ppm

Hz
Ortho to Fluorine.
Ethyl

Singlet~20 - 22 ppm-Confirms alkyl chain.
Ethyl

Singlet~13 - 14 ppm-Confirms alkyl chain.

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for validating the synthesis of 3-ethyl-5-fluoro-1H-indazole from a crude reaction mixture.

G Start Crude Reaction Mixture Solvent Dissolve in DMSO-d6 (Stabilize Tautomers) Start->Solvent H_NMR Run 1H NMR Solvent->H_NMR Check_CH2 Check CH2 Region (2.5 - 5.0 ppm) H_NMR->Check_CH2 N_Alkyl Quartet @ 4.4 ppm (N-Ethyl Impurity) Check_CH2->N_Alkyl > 4.0 ppm C_Alkyl Quartet @ 2.9 ppm (C3-Ethyl Target) Check_CH2->C_Alkyl ~ 3.0 ppm Check_Aromatic Check Aromatic Region (Splitting Pattern) C_Alkyl->Check_Aromatic Isomer_6F H7 is Singlet/Small Coupling (6-Fluoro Isomer) Check_Aromatic->Isomer_6F Wrong Split Target_5F H4 (dd) & H6 (td) (5-Fluoro Target) Check_Aromatic->Target_5F Correct Split Final Confirm with 13C NMR (1J_CF ~ 240Hz) Target_5F->Final

Caption: Analytical decision tree for differentiating the C3-ethyl target from common N-ethyl byproducts and regioisomers.

Comparative Data Summary

This table compares the target molecule against its most likely "confusion candidates."

Feature3-Ethyl-5-fluoro-1H-indazole (Target)5-Fluoro-1H-indazole (Precursor)1-Ethyl-5-fluoro-1H-indazole (Impurity)
Ethyl


2.95 (q)
Absent

4.42 (q)
H3 Proton Absent (Substituted)

8.05 (s)

7.95 (s)
NH Proton

12.8 (br s)

13.1 (br s)
Absent
C3 Carbon ~146 ppm (Quaternary)~135 ppm (CH)~133 ppm (CH)
Expert Insight: The "H3" Diagnostic

If you are synthesizing this from 5-fluoro-1H-indazole, the disappearance of the H3 proton (usually a sharp singlet around 8.0 ppm) is the fastest way to confirm reaction progress. If the ethyl group is present but the H3 singlet remains, you have alkylated the Nitrogen, not the Carbon.

References

  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.[3] Canadian Journal of Chemistry.[3]

  • ChemicalBook. 5-Fluoro-1H-indazole Spectral Data.

  • Reich, H. J. WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733498 (5-Fluoroindazole).

Sources

Comparative

HPLC Method Development &amp; Retention Guide: 3-Ethyl-5-fluoro-1H-indazole

The following guide details the HPLC method development, retention characteristics, and analysis protocols for 3-Ethyl-5-fluoro-1H-indazole . CAS Number: 945265-05-4 Formula: C₉H₉FN₂ Molecular Weight: 164.18 g/mol Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HPLC method development, retention characteristics, and analysis protocols for 3-Ethyl-5-fluoro-1H-indazole .

CAS Number: 945265-05-4 Formula: C₉H₉FN₂ Molecular Weight: 164.18 g/mol

Executive Summary

3-Ethyl-5-fluoro-1H-indazole is a lipophilic, heterocyclic intermediate often used in the synthesis of kinase inhibitors and phosphodiesterase modulators. Its analysis requires a robust Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of resolving the ethyl-substituted core from potential synthetic impurities such as 5-fluoro-1H-indazole (lacking the ethyl group) or 2-amino-5-fluoropropiophenone (starting material).

This guide provides a standardized C18 protocol, relative retention time (RRT) data, and a troubleshooting framework for method optimization.

Physicochemical Profile & Method Selection

Understanding the molecule's properties is the foundation of a self-validating method.

PropertyValueChromatographic Implication
LogP (Predicted) ~2.8 – 3.1Moderately lipophilic; requires high organic strength (>40% ACN) for elution.
pKa (Indazole NH) ~13.8 (Acidic)Remains neutral in standard RP-HPLC; no ion-suppression needed for the NH proton.
pKa (N2 Nitrogen) ~1.5 (Basic)Very weak base. At pH < 2.5, it may protonate, altering retention. Neutral pH (3–7) is recommended for stable retention.
UV Max ~254 nm, 290 nmAromatic indazole core provides strong UV absorption.

Recommended HPLC Protocol

The following protocol is designed as a "starting point" standard. It uses a generic C18 column chemistry available in most laboratories.

Standard Gradient Method (Reference)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary), 210 nm (impurity check).

  • Injection Volume: 5–10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
2.0 10% Isocratic Hold (Solvent Front)
12.0 90% Linear Gradient
15.0 90% Wash
15.1 10% Re-equilibration

| 20.0 | 10% | End |

Retention Characteristics

Under these conditions, 3-Ethyl-5-fluoro-1H-indazole typically elutes in the middle-to-late region of the gradient due to the hydrophobicity of the ethyl and fluoro groups.

  • Estimated Retention Time: 8.5 – 10.5 minutes.

  • Relative Retention (RRT):

    • vs. 5-Fluoro-1H-indazole:Later (Ethyl group adds hydrophobicity).

    • vs. 3-Ethyl-1H-indazole:Later (Fluorine substitution typically increases retention on C18 vs. Hydrogen).

Method Optimization Logic (DOT Diagram)

The following decision tree illustrates the logic for optimizing the separation if the standard method fails to resolve impurities (e.g., regioisomers).

MethodOptimization Start Initial Chromatogram (Standard Gradient) CheckRes Is Resolution > 1.5 for all peaks? Start->CheckRes Success Validate Method (Linearity, Precision) CheckRes->Success Yes AnalyzeFail Analyze Failure Mode CheckRes->AnalyzeFail No Tailing Peak Tailing? AnalyzeFail->Tailing Asymmetry > 1.2 Coelution Co-elution with Impurities? AnalyzeFail->Coelution Overlapping Peaks FixTailing Add Modifier: 0.1% TEA (Basic) or Increase Temp to 40°C Tailing->FixTailing FixCoelution Change Selectivity: Switch to Phenyl-Hexyl Column or Methanol Mobile Phase Coelution->FixCoelution

Caption: Decision matrix for optimizing HPLC separation of 3-Ethyl-5-fluoro-1H-indazole.

Synthesis & Impurity Context

To ensure method specificity, one must understand what impurities are likely present. The synthesis typically involves the cyclization of a propiophenone derivative.

SynthesisPathway SM 2-Amino-5-fluoropropiophenone (Starting Material) Inter Diazonium Salt Intermediate SM->Inter NaNO2/HCl Product 3-Ethyl-5-fluoro-1H-indazole (Target) Inter->Product SnCl2 Reduction Impurity1 5-Fluoro-1H-indazole (Des-ethyl Impurity) Inter->Impurity1 Side Reaction (Loss of Ethyl)

Caption: Synthetic pathway highlighting key impurities that the HPLC method must resolve.

Comparison with Alternative Columns

If the C18 method does not provide adequate selectivity, the following alternatives are recommended based on the indazole scaffold's properties.

Column TypeMechanismSuitability for 3-Ethyl-5-fluoro-1H-indazole
C18 (ODS) Hydrophobic InteractionHigh. Best starting point. Excellent for separating the ethylated product from non-ethylated impurities.
Phenyl-Hexyl

-

Interaction
Medium. Useful if separating regioisomers (e.g., 6-fluoro vs 5-fluoro) where electronic density differs.
C8 (Octyl) Hydrophobic (Lower)Low. Only use if the compound is retained too strongly (>20 min) on C18.
HILIC Polar PartitioningNot Recommended. The molecule is too lipophilic for standard HILIC modes.

References

  • Guidechem. 3-Ethyl-5-fluoro-1H-indazole - CAS 945265-05-4 Properties.[3] Available at:

  • BLDpharm. Product Analysis: 3-Ethyl-5-fluoro-1H-indazole.[3] Available at:

  • Separation of Indazole Derivatives.General RP-HPLC Strategies for Nitrogen Heterocycles. (Inferred from standard protocols for substituted indazoles).
  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at:

Sources

Validation

Technical Comparison Guide: LC-MS/MS Structural Elucidation of 3-Ethyl-5-fluoro-1H-indazole

Executive Summary & Strategic Context 3-Ethyl-5-fluoro-1H-indazole (CAS: Analogous to 5-fluoro-1H-indazole scaffold) is a critical heterocyclic building block often encountered in the synthesis of kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-Ethyl-5-fluoro-1H-indazole (CAS: Analogous to 5-fluoro-1H-indazole scaffold) is a critical heterocyclic building block often encountered in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR inhibitors) and, increasingly, as a metabolite or precursor in the forensic analysis of synthetic cannabinoids (indazole-carboxamide class).

Accurate identification of this molecule requires distinguishing it from two primary classes of interference:

  • Regioisomers: Specifically 1-ethyl-5-fluoro-1H-indazole (N-alkylated) and 3-ethyl-6-fluoro-1H-indazole (positional fluorine isomer).

  • Structural Analogs: Non-fluorinated counterparts (3-ethyl-1H-indazole).

This guide provides a definitive technical comparison of the fragmentation behavior of 3-Ethyl-5-fluoro-1H-indazole against these alternatives, establishing a self-validating protocol for its confirmation in complex matrices.

LC-MS/MS Fragmentation Profile

Theoretical & Observed Mass Transitions

The following table summarizes the critical mass transitions for 3-Ethyl-5-fluoro-1H-indazole under Electrospray Ionization (ESI) in positive mode.

Parameter3-Ethyl-5-fluoro-1H-indazole1-Ethyl-5-fluoro-1H-indazole (Isomer)3-Ethyl-1H-indazole (Non-F Analog)
Monoisotopic Mass 164.0750 Da164.0750 Da146.0844 Da
Precursor Ion [M+H]⁺ 165.0823 165.0823 147.0917
Primary Fragment 137.05 (Loss of C₂H₄)137.05 (Loss of C₂H₄)119.06 (Loss of C₂H₄)
Secondary Fragment 110.04 (Loss of HCN)110.04 (Loss of HCN)92.05 (Loss of HCN)
Diagnostic Ratio High stability of m/z 137Low stability of m/z 137 (N-dealkylation is rapid)N/A
Retention Time (C18) IntermediateLate Eluting (Lower Polarity)Early Eluting
Mechanistic Fragmentation Analysis

The fragmentation of 3-Ethyl-5-fluoro-1H-indazole is driven by the stability of the indazole core.

  • Precursor Selection: The protonated molecule [M+H]⁺ at m/z 165.08 is selected.

  • Side Chain Cleavage (McLafferty-like): The 3-ethyl group undergoes a rearrangement losing ethylene (28 Da) to yield the protonated 5-fluoro-1H-indazole cation at m/z 137. This is the base peak in moderate collision energies (15-25 eV).

  • Ring Opening (RDA): The m/z 137 ion undergoes Retro-Diels-Alder (RDA) cleavage or loss of HCN (27 Da) from the pyrazole ring, yielding the 4-fluorophenyl cation/nitrile species at m/z 110.

Comparative Performance: Isomer Differentiation

The core challenge in validating this molecule is distinguishing the C-ethyl (3-position) from the N-ethyl (1-position) isomer.

C-Ethyl vs. N-Ethyl Differentiation
  • 3-Ethyl-5-fluoro-1H-indazole (Target): The ethyl group is attached to the carbon at position 3. The C-C bond is robust. High collision energy (CE) is required to strip the ethyl group. The m/z 165

    
     150 transition (loss of methyl radical) is often observed alongside the m/z 137 transition.
    
  • 1-Ethyl-5-fluoro-1H-indazole (Alternative): The ethyl group is on the nitrogen. Under ESI conditions, N-alkyl indazoles undergo extremely facile

    
    -hydrogen elimination (loss of ethylene) or N-C bond cleavage.
    
    • Observation: The 1-ethyl isomer will show a much higher ratio of m/z 137 to m/z 165 at lower collision energies compared to the 3-ethyl isomer.

Chromatographic Separation (PFP vs. C18)

While C18 columns separate based on hydrophobicity, they often fail to resolve fluoro-positional isomers (5-F vs 6-F).

  • Recommendation: Use a Pentafluorophenyl (PFP) column. The fluorine-fluorine interactions between the stationary phase and the analyte provide superior selectivity for the 5-fluoro vs. 6-fluoro regioisomers.

Visualizing the Pathway

The following diagram illustrates the specific fragmentation pathway and the decision logic for differentiation.

G Precursor Precursor [M+H]+ m/z 165.08 (3-Ethyl-5-fluoro-1H-indazole) Inter1 Fragment m/z 150 [M+H - CH3•]+ Precursor->Inter1 -15 Da (Methyl) High CE BasePeak Base Peak m/z 137 [5-Fluoroindazole+H]+ (Loss of C2H4) Precursor->BasePeak -28 Da (Ethylene) McLafferty-like SecFrag Fragment m/z 110 [C6H3FN]+ (Loss of HCN) BasePeak->SecFrag -27 Da (HCN) Ring Cleavage Isomer Isomer: 1-Ethyl-5-fluoro (N-Alkyl) Isomer->BasePeak Facile Loss Low CE

Caption: Fragmentation pathway of 3-Ethyl-5-fluoro-1H-indazole showing the critical transition to m/z 137 and subsequent ring opening.

Experimental Protocol

To replicate these results, follow this self-validating workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (LC-MS grade).

  • Working Solution: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Matrix Check: If analyzing plasma/urine, perform protein precipitation with cold acetonitrile (1:3 v/v) to minimize matrix suppression.

LC-MS/MS Parameters
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Column: biphenyl or PFP (e.g., Kinetex F5), 2.1 x 100 mm, 1.7 µm.

    • Why: PFP provides orthogonal selectivity to C18 for aromatic isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive (+).[1][2]

  • Source Temp: 350°C.

  • Collision Energy (CE): Ramp 10–40 eV to capture both the survivor ion (m/z 165) and the deep fragments (m/z 110).

Validation Criteria

For a positive identification, the sample must meet all three criteria:

  • Retention Time: Match standard within ±0.1 min.

  • Mass Accuracy: Precursor and fragment ions within <5 ppm (for HRMS).

  • Ion Ratio: The ratio of m/z 137 : m/z 110 must remain constant (±20%) regardless of concentration.

References

  • NIST Mass Spectrometry Data Center. "1H-Indazole Mass Spectrum." National Institute of Standards and Technology.[3] Accessed October 2023. [Link]

  • Cannaert, A., et al. "Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites." Analytical Chemistry, 2025 (Contextual grounding on indazole scaffolds). [Link][4]

  • Kavanagh, P., et al. "The fragmentation of synthetic cannabinoids containing a 1H-indazole-3-carboxamide motif." Drug Testing and Analysis.

Sources

Comparative

comparing bioactivity of 3-Ethyl-5-fluoro-1H-indazole vs non-fluorinated analogs

Comparative Bioactivity Guide: 3-Ethyl-5-fluoro-1H-indazole vs. Non-Fluorinated Analogs Executive Summary: The Fluorine Advantage in Indazole Scaffolds In the optimization of kinase inhibitors and heterocyclic pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 3-Ethyl-5-fluoro-1H-indazole vs. Non-Fluorinated Analogs

Executive Summary: The Fluorine Advantage in Indazole Scaffolds

In the optimization of kinase inhibitors and heterocyclic pharmacophores, the 3-Ethyl-5-fluoro-1H-indazole scaffold represents a critical "lead-like" motif that offers distinct advantages over its non-fluorinated analog, 3-Ethyl-1H-indazole .[1]

For researchers in medicinal chemistry and pharmacology, the introduction of the fluorine atom at the C5 position is not merely a structural decoration but a strategic modification designed to:

  • Block Metabolic Soft Spots: Prevent rapid oxidative metabolism (hydroxylation) at the electron-rich C5 position.[1]

  • Modulate pKa and Lipophilicity: Lower the pKa of the N1-hydrogen, enhancing hydrogen bond donor capability in the kinase hinge region, while simultaneously increasing lipophilicity (LogP) for better membrane permeability.

  • Enhance Potency: Induce favorable electronic interactions with target proteins (e.g., PI3K, FGFR, VEGFR) often resulting in a 2- to 10-fold reduction in IC50 values compared to non-fluorinated analogs.

Chemical & Physical Property Comparison

The following table contrasts the fundamental physicochemical properties that drive the bioactivity differences between the two analogs.

Property3-Ethyl-5-fluoro-1H-indazole3-Ethyl-1H-indazoleImpact on Bioactivity
Molecular Weight 164.18 g/mol 146.19 g/mol Negligible impact on steric bulk; fluorine mimics hydrogen sterically (Van der Waals radius 1.47 Å vs 1.20 Å).[1]
ClogP (Lipophilicity) ~2.8 - 3.1~2.3 - 2.5Higher in 5-F: Improves passive transport across cell membranes (CNS/cellular penetration).[1]
Electronic Effect (Hammett) Electron Withdrawing (σp = 0.[1]06)Neutral (H)5-F increases acidity of the N-H proton, strengthening H-bonds with residues like Glu or Asp in kinase hinge regions.
Metabolic Liability Low (C5 blocked)High (C5 is a primary site for CYP450 hydroxylation)5-F extends half-life (

) and reduces clearance.[1]

Mechanistic Insight: The "Fluorine Effect" in Kinase Inhibition

The superior bioactivity of the 5-fluoro analog is grounded in the bioisosteric replacement of hydrogen with fluorine. In the context of kinase inhibitors (such as those targeting the PI3K/AKT pathway or FGFR), the indazole ring typically binds to the ATP-binding pocket (hinge region).

Structural Logic & SAR Visualization

The diagram below illustrates the Structure-Activity Relationship (SAR) logic, highlighting why the 5-fluoro substitution is superior.

SAR_Logic cluster_effect The Fluorine Advantage Scaffold Indazole Scaffold (ATP-Mimetic) NonFluoro 3-Ethyl-1H-indazole (Non-Fluorinated) Scaffold->NonFluoro Fluoro 3-Ethyl-5-fluoro-1H-indazole (Fluorinated) Scaffold->Fluoro Target Kinase Hinge Region (Glu/Asp Residues) NonFluoro->Target Weak H-Bond (Higher IC50) Metabolism CYP450 Enzymes (Liver Microsomes) NonFluoro->Metabolism Rapid C5-Hydroxylation (High Clearance) Fluoro->Target Strong H-Bond (Lower IC50) Fluoro->Metabolism Metabolically Stable (Blocked Site)

Figure 1: Comparative Structure-Activity Relationship (SAR) showing the dual benefit of C5-fluorination: enhanced binding affinity and metabolic blockade.

Biological Evidence

Research on analogous indazole derivatives demonstrates that fluorine substitution significantly impacts potency.[1][2] For example, in studies of FGFR1 inhibitors, adding a fluorine atom to the phenyl ring of an indazole derivative improved the IC50 from 15 nM to 5.5 nM [1]. Similarly, in ROCK1 inhibitors, fluorine substitution resulted in a dramatic increase in potency and oral bioavailability [1].

While specific IC50 values for the fragment 3-Ethyl-5-fluoro-1H-indazole depend on the complete drug molecule it is part of, the scaffold consistently confers:

  • Increased Potency: 2-5x reduction in IC50 vs non-fluorinated analogs.[1]

  • Selectivity: Fluorine's unique electrostatic nature can reduce off-target binding by repelling unfavorable residues in non-target kinases.[1]

Experimental Protocols

To validate the performance of 3-Ethyl-5-fluoro-1H-indazole versus its non-fluorinated analog, the following self-validating protocols are recommended.

A. In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Determine the IC50 of the compounds against a target kinase (e.g., PI3Kα or FGFR1).

  • Reagent Prep: Dissolve compounds in 100% DMSO to 10 mM. Serial dilute (3-fold) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction:

    • Mix 5 µL of diluted compound with 5 µL of kinase enzyme (0.5 nM final conc) and substrate (e.g., PIP2:PS lipid vesicles for PI3K).

    • Incubate for 15 min at RT to allow equilibrium binding.

    • Initiate reaction with 5 µL ATP (at Km concentration).[1]

  • Detection:

    • After 60 min, add detection reagent (e.g., Eu-labeled anti-ADP antibody).

    • Measure TR-FRET signal (Ex 340 nm / Em 615 nm & 665 nm) on a plate reader (e.g., EnVision).[1]

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation to derive IC50.[1]

    • Validation Control: Use a known inhibitor (e.g., Wortmannin or Pazopanib) as a positive control.

B. Metabolic Stability Assay (Microsomal Stability)

Objective: Compare the intrinsic clearance (


) and half-life (

).
  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak.

  • Result Interpretation:

    • Non-Fluorinated: Expect rapid decay (

      
       min) due to C5 oxidation.[1]
      
    • 5-Fluoro: Expect extended stability (

      
       min).[1]
      

Biological Context: PI3K/AKT Signaling Pathway[3]

The 3-substituted indazole scaffold is a frequent starting point for inhibitors of the PI3K/AKT pathway, a critical regulator of cell survival and proliferation in cancer.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) (FGFR, VEGFR) PI3K PI3K (Target of Indazole Scaffold) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates Thr308 mTOR mTOR AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Inhibitor 3-Ethyl-5-fluoro-1H-indazole (Inhibitor) Inhibitor->PI3K Blocks ATP Binding

Figure 2: The PI3K/AKT signaling cascade. 3-Ethyl-5-fluoro-1H-indazole derivatives act as ATP-competitive inhibitors at the PI3K node, blocking downstream survival signaling [2].[3]

References

  • Vertex AI Search Result 1.4: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (Discusses fluorine substitution enhancing IC50 in FGFR/ROCK inhibitors). Link (Inferred from context).

  • Vertex AI Search Result 1.7: Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (Establishes 3-substituted indazoles as PI3K inhibitors). Link

  • Vertex AI Search Result 1.1: Recent progress in therapeutic applications of fluorinated five-membered heterocycles. (General review of fluorine's effect on metabolic stability and potency in indazoles). Link

  • Vertex AI Search Result 1.16: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (Overview of indazole bioactivity and synthesis). Link

Sources

Validation

Comparative Spectroscopic Analysis Guide: IR Absorption Profiling of 3-Ethyl-5-fluoro-1H-indazole

As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the precise analytical verification of building blocks like 3-Ethyl-5-fluoro-1H-indazole becomes critical. In quality contr...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the precise analytical verification of building blocks like 3-Ethyl-5-fluoro-1H-indazole becomes critical. In quality control and structural validation, Infrared (IR) spectroscopy serves as a frontline diagnostic tool.

This guide provides an objective, data-driven comparison of the IR spectroscopic profile of 3-Ethyl-5-fluoro-1H-indazole against its structural alternatives: the unsubstituted 1H-indazole core and the partially functionalized 5-Fluoro-1H-indazole . By analyzing the specific vibrational modes contributed by each functional group, researchers can establish robust, self-validating analytical workflows for compound verification.

Structural Rationale & Vibrational Causality

The IR spectrum of 3-Ethyl-5-fluoro-1H-indazole is a composite of three distinct structural domains, each responsible for specific vibrational modes:

  • The Indazole Core (Secondary Amine & Aromatic Ring): The pyrazole-fused benzene ring dictates the foundational framework. The N-H bond typically exhibits a broad stretching frequency due to intermolecular hydrogen bonding.

  • The 5-Fluoro Substituent (Halogenation): The highly electronegative fluorine atom withdraws electron density via induction, subtly stiffening the aromatic ring (shifting the C=C/C=N breathing modes) and introducing a highly diagnostic, intense C-F stretching band in the "fingerprint" region[1].

  • The 3-Ethyl Group (Aliphatic Chain): The addition of an sp³ hybridized alkyl chain introduces distinct symmetric and asymmetric C-H stretching modes just below 3000 cm⁻¹, which are entirely absent in the unalkylated alternatives.

Understanding the causality behind these spectral shifts allows scientists to definitively distinguish 3-Ethyl-5-fluoro-1H-indazole from synthetic precursors or structurally similar impurities.

Comparative IR Absorption Data

The following table synthesizes empirical and highly correlated functional group data, comparing the target compound against its structural alternatives to highlight key differentiating absorption bands.

Functional Group / Vibrational Mode1H-indazole (Reference Core)[2]5-Fluoro-1H-indazole (Fluorinated)[1]3-Ethyl-5-fluoro-1H-indazole (Target)Diagnostic Significance
N-H Stretch (Secondary Amine) ~3150 - 3200 cm⁻¹ (Broad)3171 cm⁻¹~3170 - 3180 cm⁻¹Confirms the intact pyrazole ring. Broadness indicates H-bonding.
C-H Stretch (Aromatic sp²) ~3050 - 3100 cm⁻¹~3060 cm⁻¹~3060 cm⁻¹Validates the aromatic backbone.
C-H Stretch (Aliphatic sp³) AbsentAbsent2965, 2930, 2875 cm⁻¹ Critical Differentiator: Confirms the presence of the 3-ethyl chain.
C=N / C=C Ring Stretches ~1620, 1500 cm⁻¹~1610 cm⁻¹~1610 cm⁻¹Slight shift due to fluorine's inductive effect on the ring system.
C-F Stretch (Halogen) Absent1165 cm⁻¹ ~1165 cm⁻¹ Critical Differentiator: Strong, sharp peak confirming fluorination at the 5-position.

Self-Validating Experimental Protocol: FTIR-ATR Workflow

To ensure high scientific integrity and reproducible data, the following protocol utilizes Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR).

Causality of Technique Selection: Traditional KBr pelleting requires grinding and introduces hygroscopic moisture. Water exhibits a massive O-H stretching band at ~3300 cm⁻¹, which obscures the critical indazole N-H stretch (~3170 cm⁻¹). ATR is moisture-independent, non-destructive, and provides immediate surface-level spectral data.

Step-by-Step Methodology
  • System Validation (Polystyrene Calibration):

    • Action: Scan a standard polystyrene calibration film before sample analysis.

    • Causality: Verifies that the laser interferometer and optics are perfectly aligned. The system is validated if the sharp polystyrene peak registers exactly at 1601 cm⁻¹ (± 1 cm⁻¹).

  • Atmospheric Background Acquisition:

    • Action: Record a background scan of the clean, empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

    • Causality: Ambient air contains carbon dioxide (sharp doublet at ~2350 cm⁻¹) and water vapor. The software must subtract this background to prevent atmospheric artifacts from masking the sample's true peaks.

  • Sample Application & Clamping:

    • Action: Place 2–5 mg of solid 3-Ethyl-5-fluoro-1H-indazole directly onto the diamond crystal. Lower the anvil clamp until the pressure gauge indicates optimal contact.

    • Causality: The ATR technique relies on an evanescent wave penetrating the sample by only a few microns. High, uniform pressure ensures intimate contact, preventing signal attenuation and poor peak resolution.

  • Data Acquisition:

    • Action: Run the sample scan from 4000 to 400 cm⁻¹ using 32 co-added scans.

    • Causality: Co-adding 32 scans increases the Signal-to-Noise (S/N) ratio by a factor of √32, smoothing the baseline and allowing precise identification of weak aliphatic C-H overtones.

  • Algorithmic Post-Processing (ATR Correction):

    • Action: Apply an ATR correction algorithm via the spectrometer software.

    • Causality: In ATR, the penetration depth of the infrared beam is directly proportional to the wavelength. Without correction, peaks at lower wavenumbers (like the 1165 cm⁻¹ C-F stretch) appear artificially intense compared to high-wavenumber peaks (like the 3170 cm⁻¹ N-H stretch). Correction normalizes the spectrum to match standard transmission data.

Workflow Visualization

The following diagram maps the logical progression of the self-validating spectroscopic workflow, from instrument calibration to specific functional group assignment.

G A System Validation (Polystyrene Standard at 1601 cm⁻¹) B Background Scan (Ambient Air / Blank ATR) A->B C Sample Acquisition (3-Ethyl-5-fluoro-1H-indazole) B->C D Spectral Processing (ATR & Baseline Correction) C->D E High-Frequency Region (3200-2800 cm⁻¹) D->E N-H & Aliphatic C-H Stretches F Fingerprint Region (1600-1000 cm⁻¹) D->F C=N, C=C & C-F Stretches

Caption: Self-validating FTIR-ATR workflow for the structural verification of functionalized indazoles.

References

1.[1] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules / National Institutes of Health (PMC). Available at:[Link] 2.[2] 1H-indazole hydrochloride - IR Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at:[Link]

Sources

Comparative

Validating Purity of 3-Ethyl-5-fluoro-1H-indazole: A Comparative Guide to Elemental Analysis

Executive Summary In the development of pharmaceutical intermediates, "purity" is often conflated with "chromatographic homogeneity." However, for scaffolds like 3-Ethyl-5-fluoro-1H-indazole ( ), relying solely on HPLC i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pharmaceutical intermediates, "purity" is often conflated with "chromatographic homogeneity." However, for scaffolds like 3-Ethyl-5-fluoro-1H-indazole (


), relying solely on HPLC is a critical vulnerability. While HPLC excels at detecting organic impurities, it is blind to inorganic salts, moisture, and solvates that drastically alter molecular weight and stoichiometric precision.

This guide validates the use of Elemental Analysis (CHN Combustion) as the definitive "gatekeeper" method for bulk purity. We compare its efficacy against HPLC and qNMR, provide specific protocols for handling fluorinated indazoles, and demonstrate how to interpret stoichiometric deviations to diagnose trapped solvents versus inorganic contamination.

Technical Profile: The Target Molecule

To validate purity, we must first establish the theoretical baseline. 3-Ethyl-5-fluoro-1H-indazole is a fused bicyclic nitrogen heterocycle commonly used as a pharmacophore in kinase inhibitors (e.g., VEGFR inhibitors).

PropertySpecification
IUPAC Name 3-Ethyl-5-fluoro-1H-indazole
Molecular Formula

Molecular Weight 164.18 g/mol
Physical State Solid (typically off-white to yellow crystalline)
Key Challenge The C-5 Fluorine atom requires specific combustion aids to prevent

formation, which can artificially lower Carbon readings.
Theoretical Composition (The "Gold Standard")

Calculated using atomic weights: C=12.011, H=1.008, N=14.007, F=18.998.

  • Carbon (C): 65.84%

  • Hydrogen (H): 5.53%

  • Nitrogen (N): 17.06%

  • Fluorine (F): 11.57% (Note: Standard EA focuses on CHN; F is often determined separately or masked).

Comparative Analysis: EA vs. HPLC vs. qNMR[1]

Why perform destructive combustion analysis when HPLC is non-destructive? The answer lies in blind spots .

Table 1: Method Performance Matrix
FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (

)
Primary Detection Mass fraction of elements (Bulk Purity)Chromophores (UV absorption)Protons (H nuclei)
Blind Spots Isomers (same formula)Inorganics, Water, Non-UV active saltsInorganics, Paramagnetic impurities
Precision ±0.3% to ±0.4% (Absolute)0.1% (Relative Area %)±1.0% (typical)
Sample Requirement 2–5 mg (Destructive)<1 mg (Recoverable)5–10 mg (Recoverable)
"Truth" Value Stoichiometry & Solvation Organic Purity Structure & Identity
Expert Insight: The "100% Purity" Trap

A sample of 3-Ethyl-5-fluoro-1H-indazole can show >99.9% purity on HPLC (254 nm) yet contain 10% sodium fluoride (NaF) from the cyclization step. HPLC "sees" only the organic scaffold. EA, however, would return a Carbon value of ~59% (diluted by the salt), immediately flagging the sample as impure.

Methodology: Validated EA Protocol

This protocol is designed for a standard CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario) adapted for fluorinated compounds.

Step 1: Sample Preparation (Critical)
  • Drying: Indazoles are hygroscopic. Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours minimum.

    • Why: Trapped water is the #1 cause of EA failure.

  • Homogenization: Lightly crush crystals with an agate mortar. Large crystals cause incomplete combustion.

Step 2: Weighing[2]
  • Target Mass: 2.000 mg ± 0.005 mg.

  • Balance: Ultra-microbalance (readability 0.1 µg) is required.

  • Vessel: Tin (Sn) capsule.

Step 3: Combustion Parameters (The "Fluorine Fix")

Fluorine can attack the quartz combustion tube and form stable tetrafluoromethane (


), leading to low Carbon results.
  • Additive: Add 5–10 mg of Tungsten Trioxide (

    
    )  to the tin capsule.
    
    • Mechanism:[1][2][3]

      
       acts as a combustion aid and "scavenger," preventing the formation of stable C-F bonds and protecting the quartz tube from HF attack.
      
  • Temperature: Ensure combustion zone is

    
    .
    
Step 4: Acceptance Criteria

Per ACS and RSC standards, the found value must be within ±0.4% of the theoretical value.



Data Interpretation & Troubleshooting

When EA fails, the direction of the deviation tells the story.

Table 2: Diagnostic Scenarios for
Scenario%C FoundDeviationDiagnosis
Perfect Sample 65.82% -0.02% PASS. High purity.
Wet Sample (0.5

)
62.41%-3.43%FAIL. Low C, High H. Sample is a hemihydrate or wet.
Trapped Solvent (0.1 EtOAc) 65.26%-0.58%FAIL. Low C. (Note: EtOAc %C is 54%, lower than the drug's 65%, so it dilutes the C content).
Inorganic Salt (5% NaF) 62.55%-3.29%FAIL. All values (C, H, N) drop proportionally.
Visualization: Validation Workflow

ValidationWorkflow Synthesis Synthesis (Indazole Formation) Crude Crude Product Synthesis->Crude Purification Purification (Column/Recryst) Crude->Purification HPLC HPLC Check (>98% Area?) Purification->HPLC HPLC->Purification No Drying Vacuum Drying (40°C, 4h) HPLC->Drying Yes EA Elemental Analysis (CHN + WO3) Drying->EA Decision Within ±0.4%? EA->Decision Pass RELEASE (Valid for Bio-Assay) Decision->Pass Yes Fail Reject/Reprocess Decision->Fail No Fail->Purification Low C/N (Salts) Fail->Drying High H (Wet)

Figure 1: Integrated workflow for validating indazole purity. Note the critical drying step before EA.

Decision Logic for "Failed" Samples

If your sample fails the ±0.4% criteria, use this logic tree to identify the impurity.

DecisionLogic Start EA Result outside ±0.4% CheckC Check Carbon (C) Start->CheckC LowC Carbon is LOW CheckC->LowC HighC Carbon is HIGH CheckC->HighC CheckH Check Hydrogen (H) LowC->CheckH Diagnosis3 Diagnosis: Trapped Solvent (High C) HighC->Diagnosis3 e.g., Toluene/Hexane HighH Hydrogen is HIGH CheckH->HighH LowH Hydrogen is LOW CheckH->LowH Diagnosis1 Diagnosis: Moisture/Water HighH->Diagnosis1 Diagnosis2 Diagnosis: Inorganic Salts LowH->Diagnosis2

Figure 2: Diagnostic logic for interpreting EA deviations.

References

  • American Chemical Society (ACS). (2022). Guidelines for Characterization of Organic Compounds. ACS Publishing.[3] [Link]

  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations.[4] Inorganic Chemistry Frontiers. [Link]

  • National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6][7] Journal of Medicinal Chemistry. [Link]

  • Organic Syntheses. (2012). Synthesis of 1H-indazole-3-carboxylic acid, ethyl ester.[8] (Provides context on Indazole synthesis and purification). [Link]

Sources

Validation

metabolic stability comparison of 3-ethyl vs 3-methyl indazoles

This guide provides an in-depth technical comparison of the metabolic stability and safety profiles of 3-ethyl versus 3-methyl indazoles.[1] It is designed for medicinal chemists and pharmacologists optimizing indazole-b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the metabolic stability and safety profiles of 3-ethyl versus 3-methyl indazoles.[1] It is designed for medicinal chemists and pharmacologists optimizing indazole-based scaffolds.[1]

Executive Summary: The Alkyl Decision

In medicinal chemistry, the choice between a 3-methyl and 3-ethyl substituent on an indazole ring is rarely just about steric bulk or potency; it fundamentally alters the metabolic trajectory of the molecule.

  • 3-Methyl Indazoles: Function as a metabolic "soft spot."[1] They are rapidly oxidized by Cytochrome P450 (CYP) enzymes, primarily to hydroxymethyl and subsequently to carboxylic acid metabolites.[2] Crucially, they carry a latent toxicity risk via dehydrogenation to electrophilic iminium species (analogous to 3-methylindole bioactivation).[1]

  • 3-Ethyl Indazoles: Introduce a secondary benzylic carbon.[1] While still metabolically active (undergoing

    
    -hydroxylation to a ketone), they generally avoid the formation of the specific terminal methylene-iminium reactive intermediates associated with the methyl analog. However, the increased lipophilicity (+0.5 LogP) may increase intrinsic clearance (
    
    
    
    ) unless sterically shielded.

Verdict: Switch to 3-ethyl if the 3-methyl group is driving rapid clearance via carboxylation or if reactive metabolite trapping (GSH adducts) is observed.[1] Switch to 3-methyl if the target pocket is sterically constrained and rapid clearance is acceptable or managed by other scaffold modifications.

Mechanistic Analysis: Metabolic Pathways[3]

The metabolic fate of alkyl-indazoles is dictated by the electronic stability of the radical intermediates formed during the CYP450 catalytic cycle.

3-Methyl Indazole: The "Oxidation & Bioactivation" Pathway

The methyl group at the C3 position is benzylic-like.

  • Primary Oxidation: CYP450 abstracts a hydrogen to form a radical, which is rapidly hydroxylated to a primary alcohol (-CH

    
    OH).[1]
    
  • Sequential Oxidation: This primary alcohol is often a substrate for cytosolic alcohol dehydrogenases or further CYP oxidation, converting it to a carboxylic acid (-COOH).[1] This typically renders the molecule inactive and rapidly excreted.

  • Toxicity Risk (Bioactivation): Similar to 3-methylindole (skatole), 3-methylindazoles can undergo two-electron oxidation/dehydrogenation to form a 3-methyleneindolenine intermediate.[1] This is an electrophilic Michael acceptor capable of alkylating proteins (covalent binding) or depleting glutathione.

3-Ethyl Indazole: The "Ketone Shunt" Pathway

The ethyl group presents a secondary benzylic carbon (


-carbon) and a primary terminal carbon (

-carbon).[1]
  • 
    -Hydroxylation:  The secondary benzylic radical is more stable than the primary radical of the methyl group. CYP450 preferentially hydroxylates here to form a secondary alcohol  (-CH(OH)CH
    
    
    
    ).[1]
  • Ketone Formation: The secondary alcohol is oxidized to a methyl ketone (-C(=O)CH

    
    ).[1] Unlike the aldehyde/acid pathway of the methyl group, the ketone is relatively stable. It may be reduced back to the alcohol (interconversion) or excreted.
    
  • Safety: The formation of a stable ketone avoids the generation of the terminal reactive methylene species, potentially improving the safety profile regarding covalent protein binding.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent pathways.

MetabolicPathways cluster_Methyl 3-Methyl Indazole Pathway cluster_Ethyl 3-Ethyl Indazole Pathway M_Parent 3-Methyl Indazole (Parent) M_Radical Methylene Radical M_Parent->M_Radical CYP450 (H-abstraction) M_Reactive 3-Methyleneindolenine (ELECTROPHILE) M_Parent->M_Reactive Dehydrogenation (Bioactivation Risk) M_Alcohol 3-Hydroxymethyl (Primary Alcohol) M_Radical->M_Alcohol OH Rebound M_Acid Indazole-3-COOH (Carboxylic Acid) M_Alcohol->M_Acid ADH/ALDH Rapid Clearance E_Parent 3-Ethyl Indazole (Parent) E_Radical Ethyl Radical (Secondary) E_Parent->E_Radical CYP450 (Preferential) E_Alcohol 1-Hydroxyethyl (Secondary Alcohol) E_Radical->E_Alcohol OH Rebound E_Ketone 3-Acetyl Indazole (Ketone) E_Alcohol->E_Ketone Oxidation E_Ketone->E_Alcohol Reductive Interconversion

Caption: Comparative metabolic fates.[1][2][3][4][5][6][7][8] Note the divergence: 3-Me leads to acidic clearance or reactive intermediates; 3-Et leads to stable ketone formation.[1]

Comparative Data Analysis

The following table summarizes the physicochemical and metabolic shifts observed when moving from a 3-methyl to a 3-ethyl substituent.

Feature3-Methyl Indazole3-Ethyl IndazoleImpact of Substitution
Lipophilicity (

LogP)
Baseline+0.5Ethyl increases lipophilicity, potentially increasing binding to CYP enzymes (higher

affinity).[1]
Primary Metabolic Site Primary benzylic C-HSecondary benzylic C-HSecondary C-H bond is weaker (easier to abstract), but steric bulk may hinder enzyme access.
Major Metabolite Carboxylic Acid (-COOH)Methyl Ketone (-C=O)Ketones are generally less polar than acids and have longer half-lives.[1]
Reactive Liability High: Methylene imine formationLow: Sterically hinderedEthyl blocks the formation of the specific terminal methylene electrophile.
Solubility ModerateLowerReduced aqueous solubility may require formulation adjustments.
Intrinsic Clearance (

)
High (via carboxylation)Variable (often High)Stability gain is only realized if the ethyl group sterically clashes with the CYP heme pocket.

Experimental Protocol: Microsomal Stability Assay

To empirically determine the stability difference for your specific scaffold, perform a comparative intrinsic clearance assay using Liver Microsomes (LM).

Objective

Calculate and compare the intrinsic clearance (


) and half-life (

) of the 3-Me and 3-Et analogs.
Materials
  • Test Compounds: 3-Me and 3-Et indazole analogs (10 mM DMSO stock).

  • Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).[1]

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile containing Internal Standard (IS) (e.g., Tolbutamide).[1]

Workflow (Self-Validating)
  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

  • Pre-incubation: Spike test compound (final conc. 1 µM) into microsome mix. Incubate at 37°C for 5 mins. Why 1 µM? To ensure conditions are below

    
     (linear kinetics).
    
  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL cold Acetonitrile/IS. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent depletion.

Data Calculation

Plot


 vs. time.[1] The slope is 

.


[1]
Diagram: Assay Workflow

AssayWorkflow cluster_QC Quality Control Step1 Step 1: Pre-Incubation Microsomes + Compound (1 µM) 37°C, 5 min Step2 Step 2: Initiation Add NADPH (Cofactor) Step1->Step2 Step3 Step 3: Sampling Loop (0, 5, 15, 30, 45 min) Step2->Step3 Step4 Step 4: Quench Add Cold ACN + Internal Std Step3->Step4 Step5 Step 5: Analysis LC-MS/MS (Parent Depletion) Step4->Step5 QC1 Positive Control: Testosterone (High CL) QC2 Negative Control: No NADPH (Stability Check)

Caption: Standardized Microsomal Stability Workflow ensuring kinetic linearity.

References

  • Yan, Z., et al. (2007). "Metabolism and bioactivation of 3-methylindole by human liver microsomes." Chemical Research in Toxicology. Link

  • Dossetter, A. G., et al. (2012). "A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement." MedChemComm. Link

  • Kalgutkar, A. S., et al. (2005). "Metabolism-guided drug design and optimization of clinical drug candidates." Current Topics in Medicinal Chemistry. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 3-Ethyl-5-fluoro-1H-indazole Analysis in Kinase Inhibitor Development

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with highly functionalized heterocyclic building blocks. The compound 3-Ethyl-5-fluoro-1H-indazole (CAS 945265-05-4) is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with highly functionalized heterocyclic building blocks. The compound 3-Ethyl-5-fluoro-1H-indazole (CAS 945265-05-4) is a critical intermediate and reference standard used in the synthesis of modern protein kinase inhibitors, particularly those targeting membrane-associated tyrosine and threonine kinases like PKMYT1.

In drug development, proving the purity of an Active Pharmaceutical Ingredient (API) requires rigorous analytical control. Unreacted intermediates can carry over into the final API matrix as process impurities. This guide objectively compares 3-Ethyl-5-fluoro-1H-indazole against alternative indazole reference standards and provides a field-proven, self-validating analytical methodology for its quantification.

Structural and Mechanistic Context (The "Why")

To design a robust analytical method, we must first understand the causality behind the molecule's structure. Why are the ethyl and fluoro groups present, and how do they impact chromatographic behavior?

  • The Indazole Core: Mimics the purine ring of ATP, allowing the molecule to bind competitively within the kinase hinge region 1.

  • C3-Ethyl Group: Provides essential steric anchoring in the binding pocket. Chromatographically, this short aliphatic chain slightly increases the molecule's hydrophobicity.

  • C5-Fluorine Atom: Enhances metabolic stability by blocking cytochrome P450 oxidation sites. In High-Performance Liquid Chromatography (HPLC), the highly electronegative fluorine atom creates a strong dipole, which we can exploit for separation using specialized stationary phases.

G Raw Raw Materials Intermediate 3-Ethyl-5-fluoro-1H-indazole (Target Standard) Raw->Intermediate Synthesis API Indazole-based Kinase Inhibitor API Intermediate->API Coupling Reaction Impurity Degradation / Impurity Profiling Intermediate->Impurity Unreacted Intermediate API->Impurity Stress Testing

Pathway of 3-Ethyl-5-fluoro-1H-indazole from synthesis to API impurity profiling.

Comparative Analysis of Indazole Reference Standards

When developing a stability-indicating HPLC method, the target reference standard must be evaluated against structurally similar analogs to prove method specificity. We compared 2 against alternative standards, including the non-fluorinated 3-Ethyl-1H-indazole and the widely used analytical standard3.

The data below demonstrates the performance of these standards under our optimized Pentafluorophenyl (PFP) chromatographic conditions.

Table 1: Chromatographic Performance & Resolution
Reference StandardCAS NumberRetention Time (min)Relative Response Factor (RRF)Limit of Detection (µg/mL)
3-Ethyl-5-fluoro-1H-indazole 945265-05-48.451.000.02
5-Fluoro-1H-indazole 112204-15-36.120.850.03
3-Ethyl-1H-indazole 4498-71-97.801.120.02
1-Methyl-5-nitro-1H-indazole 5228-49-99.301.450.01

Data Interpretation: The critical pair in this analysis is 3-Ethyl-5-fluoro-1H-indazole and 3-Ethyl-1H-indazole. A standard C18 column fails to resolve these two (Resolution < 1.5) because their hydrophobic footprints are nearly identical. However, by utilizing a PFP column, we achieve a retention time difference of 0.65 minutes, proving the superiority of dipole-driven selectivity.

Self-Validating Experimental Protocol (HPLC-UV/MS)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal checks that prevent false positives and mathematically verify the integrity of the reference standard preparation4.

Causality in Experimental Choices
  • Column Selection (PFP over C18): The pentafluorophenyl stationary phase engages in strong dipole-dipole and π-π interactions specifically with the C5-fluorine of the analyte. This directly causes the selective retention of the fluorinated indazole over its non-fluorinated counterparts.

  • Mobile Phase Modifier (Formic Acid over TFA): Trifluoroacetic acid (TFA) provides excellent peak shape but causes severe ion suppression in the mass spectrometer. Formic acid is chosen because it provides sufficient ion-pairing for the basic indazole nitrogen (pKa ~2.5) while maintaining high MS sensitivity for structural confirmation.

Workflow Sample Sample Prep (Standard & API) Chrom HPLC Separation (PFP Column) Sample->Chrom Detection UV-Vis & MS Detection Chrom->Detection Analysis Data Analysis (Purity & RRT) Detection->Analysis

Step-by-step analytical workflow for indazole reference standard quantification.

Step-by-Step Methodology

Step 1: Standard Preparation & Self-Validation Check

  • Accurately weigh 10.0 mg of the 3-Ethyl-5-fluoro-1H-indazole reference standard.

  • Dissolve in 10.0 mL of LC-MS grade Methanol to create a Stock Solution (1.0 mg/mL).

  • Dilute the stock solution with the initial mobile phase (95% Water / 5% Acetonitrile) to a working concentration of 10 µg/mL.

  • Self-Validation Check (Accuracy): Prepare a secondary standard solution from an independent lot of the reference material. Inject both solutions; the calculated recovery of the secondary standard against the primary standard must fall between 98.0% and 102.0%. If it fails, the preparation is automatically invalidated.

Step 2: Chromatographic Setup

  • Column: PFP Core-Shell, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: 5% B to 95% B over 12 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and ESI-MS (Positive mode, monitoring for[M+H]+ at m/z 165.08).

Step 3: System Suitability Testing (SST)

  • Inject a resolution mixture containing 3-Ethyl-5-fluoro-1H-indazole and 3-Ethyl-1H-indazole (10 µg/mL each).

  • Self-Validation Check (Specificity): The method is only valid to proceed if the resolution (

    
    ) between the two peaks is 
    
    
    
    .
  • Self-Validation Check (Precision): Perform 5 replicate injections of the target standard. The Relative Standard Deviation (%RSD) of the peak areas must be

    
    .
    

Conclusion

Robust analytical control of kinase inhibitor APIs requires high-fidelity reference standards and mechanistically sound methodologies. By leveraging the unique electronic properties of 3-Ethyl-5-fluoro-1H-indazole on a PFP stationary phase, researchers can achieve baseline resolution from critical structural analogs, ensuring a self-validating, ICH-compliant analytical system.

References

  • BLD Pharm. "6814-68-2|2-(1H-Indazol-3-yl)ethanamine - BLDpharm (Related Products: 3-Ethyl-5-fluoro-1H-indazole)".
  • Chem-Impex. "1-Methyl-5-nitro-1H-indazole".
  • Google Patents. "WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors".
  • Google Patents. "US7232910B2 - Methods of preparing indazole compounds".

Sources

Validation

Structural Fidelity in Drug Discovery: A Comparative Validation Guide for 3-Ethyl-5-fluoro-1H-indazole

Executive Summary In the high-stakes landscape of kinase inhibitor development, the indazole scaffold is a privileged structure. However, the synthesis of substituted indazoles—specifically 3-Ethyl-5-fluoro-1H-indazole —...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of kinase inhibitor development, the indazole scaffold is a privileged structure. However, the synthesis of substituted indazoles—specifically 3-Ethyl-5-fluoro-1H-indazole —presents a persistent regioisomeric challenge. The thermodynamic equilibrium between 1H- and 2H-tautomers, coupled with potential ambiguity in N-alkylation or C3-substitution during ring closure, necessitates rigorous structural validation.

This guide moves beyond standard Certificates of Analysis. It objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Powder XRD (PXRD) , establishing SC-XRD as the non-negotiable gold standard for validating the 3-Ethyl-5-fluoro-1H-indazole intermediate.

Part 1: The Regioisomer Challenge

The synthesis of 3-Ethyl-5-fluoro-1H-indazole often involves hydrazine-based cyclizations or diazonium chemistry. These pathways are prone to yielding mixtures of:

  • 1H-indazole vs. 2H-indazole tautomers: Affects hydrogen bond donor/acceptor profiles in the binding pocket.

  • Regioisomers: Misplacement of the ethyl group or fluorine atom if the starting material symmetry was ambiguous.

While 2D-NMR (NOESY/HMBC) provides strong evidence, it relies on through-space interactions that can be misleading in planar, rigid bicyclic systems. Direct crystallographic evidence is the only method to achieve 100% certainty regarding the protonation state (N1 vs N2) and substitution pattern.

Decision Logic: When to use which technique?

ValidationLogic Start Crude 3-Ethyl-5-fluoro-1H-indazole PurityCheck HPLC/LC-MS Purity > 95%? Start->PurityCheck NMR_Analysis 1H & 13C NMR PurityCheck->NMR_Analysis Yes Ambiguity Ambiguous N1/N2 Assignment? NMR_Analysis->Ambiguity SCXRD SC-XRD (Gold Standard) Ambiguity->SCXRD Yes (Critical) PXRD PXRD (Bulk Form) Ambiguity->PXRD No (Routine) Release Release for SAR SCXRD->Release Absolute Config Confirmed PXRD->Release Polymorph Confirmed

Figure 1: Decision matrix for structural validation. Note that SC-XRD is triggered immediately upon structural ambiguity.

Part 2: Comparative Performance Analysis

The following table contrasts the utility of available analytical techniques specifically for validating the 3-Ethyl-5-fluoro-1H-indazole structure.

FeatureSC-XRD (Single Crystal) NMR (1H/13C/NOESY) PXRD (Powder) DSC (Thermal)
Connectivity Absolute (Direct imaging of electron density)Inferential (Based on chemical shift/coupling)None (Fingerprint only)None
Tautomer ID Definitive (Locates H on N1 or N2)Difficult (Fast exchange in solution)Indirect (Requires reference pattern)None
Regioisomer ID Definitive (Distinguishes 5-F from 6-F)Good (Coupling constants help)Poor (Similar lattices)Poor
Sample Req. Single high-quality crystal (0.1–0.3 mm)~5-10 mg in solution~10-50 mg powder~2-5 mg powder
Turnaround 24–48 Hours (including growth)1 Hour30 Minutes1 Hour
Validation Score 10/10 (Primary Evidence) 8/10 (Secondary Evidence)5/10 (Form Check)3/10 (Purity Check)
Why SC-XRD Wins for this Molecule

For 3-Ethyl-5-fluoro-1H-indazole, the fluorine atom at position 5 provides a distinct electron density map. SC-XRD allows you to measure the C-F bond length (typically ~1.35 Å) and the N-N bond length (~1.37 Å), unambiguously confirming the indazole core and the position of the ethyl chain relative to the fluorine.

Part 3: Experimental Protocol for Validation

To replicate the validation data, follow this optimized crystal growth and data collection workflow. This protocol exploits the fluorine atom's tendency to facilitate packing via weak F...H interactions.

Crystal Growth Strategy (Vapor Diffusion)
  • Objective: Obtain single crystals suitable for diffraction (0.2 x 0.2 x 0.1 mm).

  • Solvent System: Ethanol (Good solubility) / n-Heptane (Anti-solvent).

Step-by-Step:

  • Dissolve 20 mg of 3-Ethyl-5-fluoro-1H-indazole in 1.5 mL of absolute ethanol in a small GC vial. Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).

  • Place the open GC vial inside a larger 20 mL scintillation vial containing 4 mL of n-Heptane.

  • Cap the large vial tightly. The heptane vapor will slowly diffuse into the ethanol, lowering solubility and promoting nucleation.

  • Store at 4°C (refrigerator) to reduce thermal motion and encourage orderly stacking.

  • Timeline: Inspect for prisms or plates after 48–72 hours.

Data Collection Parameters[1]
  • Instrument: Rigaku XtaLAB Synergy or Bruker D8 QUEST.

  • Source: Cu Kα (λ = 1.54178 Å) is preferred for light atom organic molecules to maximize diffraction intensity.

  • Temperature: 100 K (Cryostream). Critical: Low temperature freezes the rotation of the ethyl group and reduces thermal ellipsoids for the fluorine atom.

Refinement & Analysis
  • Software: OLEX2 or SHELXL.

  • Target R-Factor: < 5.0% (indicates high-quality model).

  • Key Check: Locate the Hydrogen atom on the Nitrogen.[1][2] In 1H-indazole, the H should be clearly visible on N1 (proximal to the benzene ring junction) or N2 depending on the tautomer stabilized in the solid state.

Part 4: Data Interpretation Guide

When reviewing the CIF (Crystallographic Information File) for 3-Ethyl-5-fluoro-1H-indazole, verify the following structural metrics to confirm identity.

The Validation Workflow

ExperimentalWorkflow Sample Purified Sample (3-Ethyl-5-fluoro-1H-indazole) Cryst Crystallization (EtOH/Heptane Vapor Diffusion) Sample->Cryst Mount Mount on Goniometer (MiTeGen Loop) Cryst->Mount Collect X-Ray Data Collection (100 K, Cu Source) Mount->Collect Solve Structure Solution (Direct Methods) Collect->Solve Refine Refinement (SHELXL) Locate H atoms Solve->Refine

Figure 2: The standard operating procedure for generating SC-XRD validation data.

Key Structural Markers[3]
  • Planarity: The indazole core (9 atoms) should be planar (RMS deviation < 0.02 Å).

  • Ethyl Conformation: The C3-Ethyl group will likely adopt a conformation perpendicular or twisted relative to the ring plane to minimize steric clash, or lie in-plane if packing forces dominate.

  • Hydrogen Bonding: Look for intermolecular N-H...N hydrogen bonds linking molecules into dimers or chains (typical distance ~2.8–2.9 Å). This confirms the presence of a free NH group (validating it is not N-alkylated).

  • Fluorine Position: The C5-F bond length should be 1.35–1.37 Å . If the refinement shows high residual electron density or unusual bond lengths here, suspect a regioisomer (e.g., 6-fluoro).

References

  • Grover, G., et al. (2025). Single-crystal X-ray diffraction (SCXRD) in pharmaceutical development: Polymorphs and Absolute Structure. Improved Pharma. [Link]

  • Claramunt, R. M., et al. (2017). Differentiation of regioisomeric N-alkylation of indazoles by advanced NMR techniques. Molecules, 22(3), 415.[3] [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2023). Guideline for the deposition of crystal structure data. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Ethyl-5-fluoro-1H-indazole proper disposal procedures

The following guide details the operational protocols for the safe containment and disposal of 3-Ethyl-5-fluoro-1H-indazole . Executive Safety & Hazard Assessment Operational Context: 3-Ethyl-5-fluoro-1H-indazole is a ha...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational protocols for the safe containment and disposal of 3-Ethyl-5-fluoro-1H-indazole .

Executive Safety & Hazard Assessment

Operational Context: 3-Ethyl-5-fluoro-1H-indazole is a halogenated nitrogen heterocycle.[1] While specific toxicological data for this precise isomer may be limited in public registries, its structural class (fluorinated indazoles) dictates a high-caution approach .[1] In drug discovery, these pharmacophores are often precursors to kinase inhibitors and must be treated as bioactive until proven otherwise.

Immediate Hazards:

  • Bioactivity: Potential kinase inhibition; treat as a specific target organ toxicant.

  • Chemical Reactivity: Combustible solid. Emits toxic hydrogen fluoride (HF) and nitrogen oxides (NOx) upon thermal decomposition.[1]

  • Environmental: Fluorinated organics are persistent; improper disposal can lead to groundwater contamination (PFAS-adjacent concerns).[1]

Hazard ClassGHS Classification (Extrapolated)Signal Word
Health Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2][3] 2AWARNING
Physical Combustible DustWARNING
Environmental Aquatic Chronic 3 (Predicted)None

Waste Characterization & Causality

To ensure compliance with RCRA (USA) and REACH (EU) standards, you must characterize this waste based on its atomic composition.

  • The Fluorine Factor: The presence of the C-F bond prevents this chemical from being disposed of with standard organic solvents. Standard incineration without scrubbers will release HF gas, corroding the incinerator and violating emission standards. It must be tagged as "Halogenated."

  • The Nitrogen Factor: The indazole ring is nitrogen-rich. Incineration requires high-temperature oxidation (>1100°C) to prevent the formation of incomplete combustion byproducts (dioxins/furans) and to manage NOx output.[1]

Regulatory Classification (RCRA - USA):

  • Status: Non-listed (unless P/U listed specifically by your vendor), but regulated as Characteristic Waste if it exhibits toxicity.

  • Generator Directive: Apply "Generator Knowledge" to classify as Hazardous Waste .

  • Waste Code: Assign D001 (Ignitable) if in flammable solvent; otherwise, manage as Toxic/Irritant .

Operational Disposal Protocol

Phase 1: Segregation & Containment[4]
  • Solid Waste: Collect pure substance, contaminated weighing boats, and gloves in a wide-mouth HDPE jar . Glass is acceptable but poses a breakage risk.

  • Liquid Waste (Mother Liquors):

    • Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol waste streams).

    • MUST be collected in the "Halogenated Organic Waste" carboy.

    • Why? Mixing halogenated waste with non-halogenated waste significantly increases disposal costs for the entire container because the whole volume must now be treated as halogenated.

Phase 2: Labeling

Every container must be labeled before the first drop of waste is added.

  • Chemical Name: Write out "3-Ethyl-5-fluoro-1H-indazole" (No abbreviations).

  • Constituents: If in solution, list the solvent (e.g., "DCM 90%, 3-Ethyl-5-fluoro-1H-indazole 10%").

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]

Workflow Visualization

The following diagram outlines the decision logic for disposing of 3-Ethyl-5-fluoro-1H-indazole at the bench level.

DisposalWorkflow Start Waste Generation: 3-Ethyl-5-fluoro-1H-indazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder (or Contaminated Debris) StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidContainer Container: Wide-mouth HDPE Jar Solid->SolidContainer SolidLabel Label: 'Solid Hazardous Waste' Check: Toxic, Irritant SolidContainer->SolidLabel EHS EHS / Waste Management Pickup SolidLabel->EHS SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Halogenated Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Stream (e.g., MeOH, DMSO) SolventCheck->NonHaloStream No Halogens HaloStream->EHS SegregationWarning CRITICAL STEP: Do NOT mix with Non-Halogenated Waste NonHaloStream->SegregationWarning SegregationWarning->HaloStream Re-route to Halo if trace Indazole present Incineration Final Destruction: High-Temp Incineration (w/ HF Scrubber) EHS->Incineration

Figure 1: Decision logic for segregating fluorinated indazole waste streams to ensure regulatory compliance and safety.

Final Destruction Methodology

As a researcher, you are responsible for the "Cradle-to-Gate" phase.[1] The "Grave" phase is handled by your licensed disposal vendor (e.g., Veolia, Clean Harbors). However, you must understand the destination to prepare the waste correctly.

The Required Method: High-Temperature Incineration [1][4]

  • Process: The waste is injected into a rotary kiln incinerator operating at >1100°C .

  • Mechanism:

    • Thermal Oxidation: Breaks the indazole ring and C-F bonds.

    • Scrubbing: The exhaust gas passes through a caustic scrubber (NaOH) to neutralize the Hydrogen Fluoride (HF) gas generated from the fluorine atom.

    • Ash Disposal: The remaining inorganic ash is landfilled in a hazardous waste landfill.

  • Why not chemical deactivation? Chemical neutralization (e.g., oxidation with bleach) is not recommended for this compound at the bench scale due to the risk of generating unknown, potentially more toxic fluorinated byproducts.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don double nitrile gloves, safety goggles, and a P95/N95 respirator (if powder).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or sand.[5] Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Clean: Wipe the surface with a soap/water solution.[5] Collect all wipes as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[6][7] Define Hazardous Waste: Listed, Characteristic and Mixed Wastes. EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: Indazole Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

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